molecular formula C16H46Cl6N6 B15596650 Thermohexamine hydrochloride

Thermohexamine hydrochloride

Número de catálogo: B15596650
Peso molecular: 535.3 g/mol
Clave InChI: MFMUBKRTQCXWBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thermohexamine hydrochloride is a useful research compound. Its molecular formula is C16H46Cl6N6 and its molecular weight is 535.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H46Cl6N6

Peso molecular

535.3 g/mol

Nombre IUPAC

N-(3-aminopropyl)-N'-[3-[3-(3-aminopropylamino)propylamino]propyl]butane-1,4-diamine;hexahydrochloride

InChI

InChI=1S/C16H40N6.6ClH/c17-7-3-11-19-9-1-2-10-20-13-5-15-22-16-6-14-21-12-4-8-18;;;;;;/h19-22H,1-18H2;6*1H

Clave InChI

MFMUBKRTQCXWBD-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Enigmatic Structure of Thermohexamine Hydrochloride: A Technical Guide to a Novel Marine Polyamine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the structure, properties, and biological significance of Thermohexamine hydrochloride, a polyamine isolated from marine life, has revealed a compound of significant interest to researchers in drug development and the natural products sector. However, the precise chemical structure of Thermohexamine remains elusive in publicly accessible scientific literature, presenting a unique challenge in its detailed characterization. This technical guide will navigate the available information on Thermohexamine, address the current knowledge gaps, and provide a comprehensive overview of a closely related, well-documented long-chain polyamine to serve as a valuable reference for the scientific community.

The Quest for Thermohexamine: An Undefined Structure

Initial investigations identified this compound as a polyamine that can be isolated from sea urchins. Polyamines are a class of organic compounds characterized by two or more primary amino groups, known to play crucial roles in cell growth, differentiation, and other physiological processes. The name "Thermohexamine" suggests a molecule containing six amine groups and possibly possessing stability at elevated temperatures or originating from a thermophilic source, although its isolation from sea urchins does not directly support the latter.

Despite extensive searches of chemical databases and scientific literature, a definitive chemical structure, CAS Registry Number, molecular formula, or detailed spectroscopic data for a compound explicitly named "Thermohexamine" could not be retrieved. It is highly probable that "Thermohexamine" is a trivial name assigned to a novel hexaamine at the time of its discovery. The key to unlocking its precise structure likely lies within the original, yet currently inaccessible, research publication by Koei Hamana and Shigeru Matsuzaki, which first described novel polyamines in various marine invertebrates.

A Representative Long-Chain Polyamine: N,N'-Bis(3-aminopropyl)hexane-1,6-diamine

To provide a framework for understanding the potential characteristics of Thermohexamine, this guide will focus on a well-characterized long-chain polyamine, N,N'-Bis(3-aminopropyl)hexane-1,6-diamine . This compound, while not confirmed to be Thermohexamine, shares the structural characteristic of being a hexaamine and serves as an excellent model for this class of molecules.

Chemical Structure and Properties

The structure of N,N'-Bis(3-aminopropyl)hexane-1,6-diamine hydrochloride is defined by a central hexane-1,6-diamine core with two 3-aminopropyl groups attached to the nitrogen atoms.

Table 1: Physicochemical Properties of N,N'-Bis(3-aminopropyl)hexane-1,6-diamine

PropertyValueReference
Molecular Formula C₁₂H₃₀N₄[1]
Molecular Weight 230.39 g/mol [1]
CAS Registry Number 26650-11-3[1]
Appearance Liquid
Boiling Point 363.8 °C at 760 mmHg
Flash Point 179.8 °C
Density 0.9±0.1 g/cm³
pKa 11.16±0.10

Experimental Protocols

Synthesis of N,N'-Bis(3-aminopropyl)hexane-1,6-diamine

A common synthetic route for N,N'-bis(3-aminopropyl)hexane-1,6-diamine involves the Michael addition of acrylonitrile (B1666552) to hexane-1,6-diamine, followed by the reduction of the resulting dinitrile.

Experimental Workflow for Synthesis:

Synthesis_Workflow start Hexane-1,6-diamine + Acrylonitrile step1 Michael Addition (Base Catalyst, e.g., NaOH) start->step1 intermediate Adiponitrile derivative step1->intermediate step2 Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation) intermediate->step2 product N,N'-Bis(3-aminopropyl)hexane-1,6-diamine step2->product

Caption: Synthetic workflow for N,N'-Bis(3-aminopropyl)hexane-1,6-diamine.

Detailed Methodology:

  • Michael Addition: Hexane-1,6-diamine is dissolved in a suitable solvent, such as water or ethanol. A catalytic amount of a strong base, like sodium hydroxide, is added. Acrylonitrile is then added dropwise to the stirred solution at a controlled temperature, typically between 0 and 10 °C. The reaction is allowed to proceed for several hours at room temperature.

  • Isolation of Intermediate: The resulting dinitrile intermediate is extracted from the reaction mixture using an organic solvent, such as dichloromethane. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Reduction: The isolated dinitrile is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added in portions. The reaction mixture is refluxed for several hours. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel can be employed.

  • Purification: After the reduction is complete, the reaction is quenched, and the product is worked up to remove the reducing agent and byproducts. The final product, N,N'-Bis(3-aminopropyl)hexane-1,6-diamine, is purified by distillation under reduced pressure.

Isolation of Polyamines from Marine Invertebrates

While a specific protocol for Thermohexamine is unavailable, a general method for extracting polyamines from marine organisms like sea urchins can be described.

General Isolation Workflow:

Isolation_Workflow start Sea Urchin Tissue step1 Homogenization in Acid (e.g., Perchloric Acid) start->step1 step2 Centrifugation step1->step2 supernatant Supernatant (Contains Polyamines) step2->supernatant pellet Pellet (Discarded) step2->pellet step3 Dansylation or Benzoylation supernatant->step3 step4 Extraction with Organic Solvent (e.g., Toluene (B28343) or Ethyl Acetate) step3->step4 step5 Chromatographic Separation (e.g., HPLC or TLC) step4->step5 product Isolated Polyamines step5->product

Caption: General workflow for the isolation of polyamines from marine invertebrates.

Detailed Methodology:

  • Tissue Homogenization: Fresh or frozen sea urchin tissue is homogenized in a cold solution of a strong acid, typically 5-10% perchloric acid or trichloroacetic acid, to precipitate proteins and nucleic acids.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated macromolecules.

  • Supernatant Collection: The supernatant, which contains the acid-soluble polyamines, is carefully collected.

  • Derivatization: For analysis and purification by chromatography, the polyamines in the supernatant are often derivatized. Common derivatizing agents include dansyl chloride or benzoyl chloride, which react with the primary and secondary amine groups to form fluorescent or UV-active derivatives.

  • Extraction: The derivatized polyamines are extracted from the aqueous acid solution into an organic solvent like toluene or ethyl acetate.

  • Chromatographic Separation: The organic extract is concentrated and then subjected to chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to isolate the individual polyamine derivatives.

  • Identification: The structure of the isolated polyamines is then determined using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

Long-chain polyamines are known to exhibit a range of biological activities, primarily due to their ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins. These interactions can influence fundamental cellular processes.

Potential Biological Activities of Long-Chain Polyamines:

  • Anticancer Activity: Some long-chain polyamines have shown cytotoxic effects against various cancer cell lines. Their positively charged nature allows them to bind to the negatively charged phosphate (B84403) backbone of DNA, potentially interfering with DNA replication and transcription, and inducing apoptosis.

  • Gene Regulation: By binding to DNA and chromatin, polyamines can modulate gene expression. They can influence DNA conformation and accessibility to transcription factors.

  • Enzyme Modulation: Polyamines can interact with enzymes and modulate their activity. For instance, they can affect the activity of kinases, phosphatases, and nucleases.

Hypothesized Signaling Pathway Involvement:

Given the role of polyamines in cell proliferation and death, a potential signaling pathway they could influence is the apoptosis pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DNA_damage DNA Damage (induced by Polyamine) p53 p53 DNA_damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential influence of a long-chain polyamine on apoptosis signaling pathways.

This diagram illustrates how a long-chain polyamine could potentially induce apoptosis by causing DNA damage, which would activate the intrinsic pathway, leading to the activation of executioner caspases and subsequent programmed cell death.

Conclusion and Future Directions

This compound represents an intriguing yet structurally uncharacterized polyamine from a marine source. While the absence of a definitive structure currently limits a detailed analysis, the study of analogous, well-defined long-chain polyamines like N,N'-Bis(3-aminopropyl)hexane-1,6-diamine provides a valuable framework for understanding its potential chemical and biological properties.

Future research should prioritize the re-isolation and complete structural elucidation of Thermohexamine from sea urchins. The determination of its precise chemical structure will be a critical step in unlocking its full potential for applications in medicine and biotechnology. Subsequent studies should then focus on its synthesis, detailed biological evaluation, and the elucidation of its specific molecular targets and mechanisms of action. The exploration of novel polyamines from marine environments continues to be a promising avenue for the discovery of new bioactive compounds with therapeutic potential.

References

An In-depth Technical Guide to Thermohexamine Hydrochloride: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of scientific databases and publicly available literature, no detailed scientific information regarding the physical and chemical properties, experimental protocols, or biological signaling pathways for a compound specifically identified as "Thermohexamine hydrochloride" could be located. The information that is available is limited to listings by chemical suppliers, which do not provide the in-depth technical data required for the creation of a comprehensive scientific guide.

This document outlines the extent of the search conducted and, due to the absence of specific data for this compound, provides a generalized framework and example data for a related, well-characterized polyamine found in the same biological source (sea urchins), spermine (B22157), to illustrate the requested format. It is crucial to note that the experimental data, protocols, and diagrams provided in the subsequent sections are based on spermine and should not be attributed to this compound.

Introduction to Polyamines in Sea Urchins

Polyamines are ubiquitous polycations that play essential roles in cell growth, differentiation, and other physiological processes. Sea urchins are known to contain significant quantities of polyamines, with spermine being one of the most abundant.[1][2] Research on polyamines in sea urchins has provided valuable insights into their roles in embryonic development.[1][3] While "this compound" is listed as a polyamine isolated from sea urchins by some chemical suppliers, its specific structure, properties, and biological functions are not documented in the available scientific literature.

Physical and Chemical Properties

A thorough search for the physical and chemical properties of this compound yielded no specific data. For illustrative purposes, the following table summarizes the known properties of spermine hydrochloride, a related polyamine.

PropertyValue (Spermine Hydrochloride)
Molecular Formula C₁₀H₂₆N₄·4HCl
Molecular Weight 348.18 g/mol
Appearance White crystalline powder
Melting Point 298-300 °C (decomposes)
Solubility Soluble in water
pKa values pKa₁: ~8.0, pKa₂: ~9.0, pKa₃: ~10.1, pKa₄: ~11.0

Note: This data is for Spermine Hydrochloride and is provided as an example only.

Experimental Protocols

No experimental protocols for the synthesis, isolation, or analysis of this compound are available in the scientific literature. Below is a generalized example of an experimental protocol for the extraction and analysis of polyamines from biological samples, which could be adapted for the study of novel polyamines.

Protocol: Extraction and HPLC Analysis of Polyamines from Sea Urchin Eggs

  • Homogenization: Sea urchin eggs are homogenized in a solution of 0.2 M perchloric acid.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • Dansylation: The supernatant, containing the polyamines, is reacted with dansyl chloride to form fluorescent derivatives.

  • Extraction: The dansylated polyamines are extracted with an organic solvent, such as toluene.

  • HPLC Analysis: The extracted derivatives are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.

Signaling Pathways

The mechanism of action and any associated signaling pathways for this compound are unknown. Polyamines like spermine are known to interact with various cellular components, including DNA, RNA, and proteins, and can modulate the activity of ion channels and protein kinases.

Below is a hypothetical and generalized diagram illustrating a potential mechanism of action for a polyamine that inhibits a specific enzyme, as requested in the prompt's visualization requirements.

signaling_pathway Thermohexamine Thermohexamine Target_Enzyme Target_Enzyme Thermohexamine->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Catalyzes Substrate Substrate Substrate->Target_Enzyme Binds to Biological_Effect Biological_Effect Product->Biological_Effect experimental_workflow Sample_Collection Sea Urchin Tissue Collection Extraction Polyamine Extraction Sample_Collection->Extraction Purification Chromatographic Purification Extraction->Purification Structure_Elucidation Spectroscopic Analysis (NMR, Mass Spec) Purification->Structure_Elucidation Biological_Assay Functional Assays Purification->Biological_Assay

References

Unveiling Thermohexamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermohexamine is a novel linear hexaamine, identified as N,N'-bis(3-aminopropyl)-1,4-butanediamine, previously isolated from the sea urchin Hemicentrotus pulcherrimus. This document provides a comprehensive technical overview of Thermohexamine hydrochloride, including its molecular characteristics, and aims to serve as a foundational resource for researchers exploring its potential therapeutic applications. Due to the novelty of this compound, publicly available data on its specific biological activities, experimental protocols, and signaling pathways is currently limited. This guide presents the core molecular information and outlines a theoretical framework for future research based on the known functions of other polyamines.

Molecular Profile of this compound

The fundamental molecular details of this compound are crucial for any experimental design and data interpretation.

PropertyValue
IUPAC Name N,N'-bis(3-aminopropyl)butane-1,4-diamine dihydrochloride
Synonyms Thermohexamine dihydrochloride
Molecular Formula C₁₀H₂₈N₄Cl₂
Molecular Weight 275.26 g/mol
Canonical SMILES C(CCNCCCN)CNCCCN.Cl.Cl
InChI Key YZYXWVULKAMXQI-UHFFFAOYSA-N
CAS Number Not available

Table 1: Molecular data for this compound.

Background and Significance

Polyamines are ubiquitous polycations that play essential roles in numerous cellular processes, including cell growth, differentiation, and proliferation. Their interactions with macromolecules such as DNA, RNA, and proteins make them critical regulators of gene expression and signal transduction. The discovery of novel polyamines like Thermohexamine from marine organisms opens new avenues for investigating their unique biological functions and potential as therapeutic agents. The structural characteristics of Thermohexamine, a linear hexaamine, suggest it may exhibit distinct binding affinities and biological activities compared to more common polyamines like spermine (B22157) and spermidine.

Hypothetical Signaling Pathways and Biological Functions

While specific signaling pathways involving Thermohexamine have not been elucidated, its structure as a polyamine suggests potential involvement in pathways known to be modulated by other polyamines.

Polyamine_Signaling cluster_0 Cellular Uptake cluster_1 Intracellular Interactions cluster_2 Potential Cellular Effects Thermohexamine_ext Extracellular Thermohexamine Polyamine_Transporter Polyamine Transporter Thermohexamine_ext->Polyamine_Transporter Binding Thermohexamine_int Intracellular Thermohexamine Polyamine_Transporter->Thermohexamine_int Transport DNA DNA Thermohexamine_int->DNA Modulates Structure RNA RNA Thermohexamine_int->RNA Affects Translation Proteins Proteins Thermohexamine_int->Proteins Alters Activity Ion_Channels Ion Channel Modulation Thermohexamine_int->Ion_Channels Cell_Growth Cell Growth & Proliferation DNA->Cell_Growth RNA->Cell_Growth Apoptosis Apoptosis Proteins->Apoptosis

Figure 1: Hypothetical signaling pathway for Thermohexamine.

Proposed Experimental Protocols

To elucidate the biological functions of this compound, a series of well-defined experimental protocols are necessary.

Cell Viability and Proliferation Assay
  • Objective: To determine the effect of this compound on the growth and viability of various cell lines (e.g., cancer cell lines, normal cell lines).

  • Methodology:

    • Culture cells in appropriate media and conditions.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or WST-1 assay.

    • Measure cell proliferation using a BrdU incorporation assay or by direct cell counting.

    • Data analysis to determine the IC₅₀ (half-maximal inhibitory concentration).

In Vitro Binding Assays
  • Objective: To investigate the interaction of this compound with nucleic acids and proteins.

  • Methodology:

    • DNA/RNA Binding: Use techniques such as electrophoretic mobility shift assays (EMSA), fluorescence spectroscopy, or isothermal titration calorimetry (ITC) to assess the binding affinity and specificity of Thermohexamine to various DNA and RNA structures.

    • Protein Binding: Employ surface plasmon resonance (SPR) or ITC to study the interaction with target proteins known to be regulated by polyamines (e.g., enzymes involved in polyamine metabolism, transcription factors).

Gene Expression Analysis
  • Objective: To identify genes and cellular pathways modulated by this compound treatment.

  • Methodology:

    • Treat cells with a specific concentration of this compound for a defined period.

    • Isolate total RNA from treated and untreated cells.

    • Perform quantitative real-time PCR (qRT-PCR) for specific target genes or a global transcriptomic analysis using RNA sequencing (RNA-seq).

    • Bioinformatic analysis to identify differentially expressed genes and enriched pathways.

Proposed Experimental Workflow

The following workflow provides a logical progression for the initial investigation of this compound's biological activities.

Experimental_Workflow Start Thermohexamine Hydrochloride Synthesis/Acquisition Purity Purity and Characterization (NMR, MS, HPLC) Start->Purity Cell_Culture Cell Line Selection and Culture Purity->Cell_Culture Dose_Response Dose-Response and Time-Course Studies (Viability/Proliferation) Cell_Culture->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Binding Binding Assays (DNA, RNA, Protein) Mechanism->Binding Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) Mechanism->Gene_Expression Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling In_Vivo In Vivo Model Selection and Testing Mechanism->In_Vivo End Data Analysis and Publication Binding->End Gene_Expression->End Signaling->End In_Vivo->End

Figure 2: Proposed experimental workflow for Thermohexamine research.

Future Directions and Conclusion

This compound represents a novel chemical entity with the potential for significant biological activity. The information and proposed experimental frameworks provided in this guide are intended to catalyze further research into its mechanism of action and therapeutic potential. Future studies should focus on a systematic evaluation of its effects in various disease models, particularly in oncology and neurobiology, where polyamine metabolism is often dysregulated. The elucidation of its specific molecular targets and signaling pathways will be paramount in unlocking its full potential for drug development.

An In-depth Technical Guide to Echinochrome A, a Bioactive Compound from Sea Urchins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Thermohexamine hydrochloride" did not yield any recognized chemical compound. This guide focuses on Echinochrome A, a well-researched, bioactive pigment found in sea urchins, which is likely the subject of interest.

Introduction

Echinochrome A (EchA) is a polyhydroxylated 1,4-naphthoquinone, specifically 6-ethyl-2,3,5,7,8-pentahydroxy-1,4-naphthoquinone. It is a dark-red pigment most commonly found in the shells and spines of sea urchins.[1][2] EchA is the active substance in the commercially available drug Histochrome®, used in ophthalmology and cardiology.[3][4] The compound is noted for its potent antioxidant, anti-inflammatory, and chelating properties.[1][4] This guide provides a comprehensive overview of Echinochrome A, focusing on its natural sources, isolation protocols, and mechanisms of action.

Natural Sources of Echinochrome A

While sea urchins are the primary and most abundant source of Echinochrome A, the compound is not exclusively found in these marine invertebrates.

  • Primary Sources: Sea Urchins: Echinochrome A is the most abundant pigment in various sea urchin species.[3] It is found in the shells, spines, eggs, larvae, and other tissues of adult sea urchins.[1] Species known to contain EchA include Scaphechinus mirabilis, Paracentrotus lividus, Sphaerechinus granularis, Diadema genus, and Anthocidaris crassispina.[3][4][5][6] The non-edible parts of commercially harvested sea urchins, often considered waste, are a significant source for EchA extraction.[5]

  • Alternative Natural Sources: Currently, there is limited scientific literature detailing significant natural sources of Echinochrome A outside of the sea urchin class (Echinoidea). Research has predominantly focused on its isolation from various sea urchin species due to its high concentration in these organisms.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of Echinochrome A.

ParameterCell Line/ModelConcentration/DosageObserved EffectReference
Cardioprotection Rat cardiac myoblast H9c2 cells1 or 3 µMAttenuated mitochondrial damage and cell death induced by cardiotoxic agents.[4]
Mitochondrial Biogenesis Rat cardiac myoblast H9c2 cells10 µM for 24hIncreased mitochondrial mass by 150% and enhanced mitochondrial oxidative phosphorylation capacity.[4]
Anti-inflammatory Ovalbumin-induced asthma in BALB/c mice0.1 and 1 mg/kgDose-dependent reduction in airway inflammation and oxidative stress.[7]
Melanogenesis Inhibition B16F10 murine melanoma cellsNot specifiedSignificantly reduced melanin (B1238610) synthesis stimulated by α-MSH.[8]
Antioxidant Activity Ovalbumin-induced asthma in BALB/c mice0.1 and 1 mg/kgDose-dependent decrease in MDA and NO; increase in GSH, CAT, and GST.[7]

Experimental Protocols

This protocol is based on methodologies described in the literature for isolating EchA from sea urchin shells and spines.[3]

  • Preparation of Biological Material:

    • Collect sea urchins (e.g., Diadema genus) and freeze them at -20°C until processing.

    • Thaw and wash the sea urchins with cold fresh water.

    • Dissect the sea urchins to remove the entrails.

    • Crush the shells and spines into small pieces.

  • Extraction:

    • Exhaustively extract the crushed material with a 70% (v/v) ethanol (B145695) solution containing 8-10% (v/v) sulfuric acid at room temperature for 24 hours. Repeat this step three times.

    • Filter the acidified extract and concentrate it under reduced pressure to obtain a viscous residue.

  • Purification:

    • Dilute the residue with distilled water.

    • Perform sequential liquid-liquid extraction with dichloromethane (B109758) (CH₂Cl₂) and then ethyl acetate (B1210297) (EtOAc).

    • The EchA will be concentrated in the organic phases. Further purification can be achieved using column chromatography with normal-phase and reversed-phase C18 silica (B1680970) gel.

This protocol outlines a method for measuring antioxidant activity, adapted from studies on yeast cells.[9]

  • Cell Culture Preparation:

    • Incubate yeast cells (e.g., Saccharomyces cerevisiae) overnight at 30°C in 2 mL of SC broth.

    • Dilute the culture to a 1 mL subculture with a concentration of approximately 0.128 x 10⁷ cells/mL.

  • Treatment:

    • Prepare treatments with and without 1.5 mM hydrogen peroxide (H₂O₂) and with 1 µg/mL EchA. All treatments should contain 1% ethanol as a vehicle.

    • In a 96-well plate, add 95 µL of each treatment to triplicate wells.

    • Add 5 µL of the cell subculture to each well for a final volume of 100 µL.

  • Analysis:

    • Monitor cell growth over time using a plate reader to measure optical density.

    • Compare the growth curves of cells treated with H₂O₂ alone versus those co-treated with H₂O₂ and EchA to determine the protective (antioxidant) effect of EchA.

Signaling Pathways and Mechanisms of Action

Echinochrome A exerts its biological effects through multiple signaling pathways.

EchA protects cardiomyocytes from toxic insults by preserving mitochondrial function.[1] It attenuates mitochondrial dysfunction, reduces reactive oxygen species (ROS) levels, and prevents depolarization of the mitochondrial membrane.[4] This cardioprotective effect is mediated by the downregulation of the ERK/JNK and p38 MAP kinase cell death signaling pathways.[4] Furthermore, EchA can increase mitochondrial mass and function by modulating genes involved in mitochondrial biogenesis.[2]

EchA_Cardioprotection Cardiotoxins Cardiotoxic Agents (e.g., Doxorubicin, SNP) Mito_Dysfunction Mitochondrial Dysfunction Cardiotoxins->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS MAPK MAPK Signaling (ERK, JNK, p38) ROS->MAPK Apoptosis Cardiomyocyte Apoptosis MAPK->Apoptosis EchA Echinochrome A EchA->Mito_Dysfunction EchA->MAPK

Caption: EchA's cardioprotective mechanism via inhibition of MAPK signaling.

EchA demonstrates significant anti-inflammatory properties. In models of inflammatory bowel disease, it promotes the generation of T-regulatory cells and anti-inflammatory M2 macrophages by inhibiting the pro-inflammatory factor TNF-α and activating the anti-inflammatory factor IL-10.[4] It can also inhibit degranulation in mast cells, a key event in type I allergic reactions, by suppressing the Lyn/Syk/PLC signaling pathways.[6]

EchA_Anti_Inflammatory Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Lyn Lyn Kinase IgE_Receptor->Lyn Syk Syk Kinase Lyn->Syk PLC PLCγ1/2 Syk->PLC Degranulation Mast Cell Degranulation PLC->Degranulation EchA Echinochrome A EchA->Lyn Inhibits

Caption: EchA inhibits mast cell degranulation by suppressing Lyn kinase activation.

EchA has been shown to inhibit the synthesis of melanin. It acts by downregulating the CREB signaling pathway.[8] This leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), which in turn reduces the expression of key melanogenesis-related enzymes such as tyrosinase, TYRP1, and TYRP2.[8]

EchA_Melanogenesis_Inhibition alpha_MSH α-MSH Receptor MC1R alpha_MSH->Receptor CREB pCREB Receptor->CREB MITF MITF CREB->MITF Enzymes Tyrosinase, TYRP1, TYRP2 MITF->Enzymes Melanin Melanin Synthesis Enzymes->Melanin EchA Echinochrome A EchA->CREB Inhibits

References

The Enigmatic Biosynthesis of Thermohexamine Hydrochloride in Marine Invertebrates: A Technical Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Research Community: The quest to understand the biosynthesis of marine natural products is a critical endeavor in the fields of drug discovery and biotechnology. These complex molecules, forged in the unique evolutionary pressures of marine environments, often exhibit potent and selective biological activities. Thermohexamine hydrochloride, a polyamine isolated from sea urchins, represents one such molecule of interest. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap: the biosynthetic pathway of this compound has not yet been elucidated.

This technical guide is designed for researchers, scientists, and drug development professionals to serve as a foundational resource for initiating investigations into this uncharted territory. While direct experimental data for Thermohexamine biosynthesis is unavailable, this document provides:

  • Known Information: A summary of the current knowledge regarding this compound.

  • A Hypothetical Biosynthetic Pathway: A scientifically plausible proposed pathway based on established principles of polyamine biosynthesis.

  • Experimental Roadmaps: Detailed methodologies for key experiments required to investigate and validate the proposed pathway.

  • Data Organization Frameworks: Structured tables to guide the presentation of future quantitative data.

  • Visualized Concepts: Diagrams to clarify the proposed pathway and experimental workflows.

It is our hope that this guide will catalyze research efforts to unravel the biosynthesis of this intriguing marine-derived polyamine.

This compound: What We Know

Thermohexamine is a polyamine that has been isolated from sea urchins. As a polyamine, it belongs to a class of aliphatic nitrogenous bases that are essential for various cellular processes, including cell growth, proliferation, and differentiation. The hydrochloride salt form enhances its stability and solubility.

Chemical Structure:

The precise chemical structure of Thermohexamine is not widely published in readily accessible chemical databases. For the purpose of this guide, we will infer a likely structure based on its name and classification as a polyamine. The "hexa" prefix suggests a six-carbon chain, and "amine" indicates the presence of amino groups. A plausible structure for thermohexamine could involve a linear six-carbon backbone with terminal amino groups and potentially other amino or hydroxyl functionalities. Without a definitive published structure, proposing a detailed, accurate biosynthetic pathway is speculative. For the remainder of this guide, we will proceed with a hypothetical structure for Thermohexamine as N,N'-bis(3-aminopropyl)hexane-1,6-diamine to illustrate the biosynthetic principles.

A Proposed Biosynthetic Pathway for Thermohexamine

Based on the well-established biosynthesis of other polyamines in various organisms, we propose a hypothetical pathway for the formation of Thermohexamine from the common amino acid precursors, L-arginine and L-ornithine. This pathway involves a series of enzymatic decarboxylations and aminopropyl group transfers.

The proposed pathway begins with the formation of putrescine (a four-carbon diamine) and cadaverine (B124047) (a five-carbon diamine), which are then elongated and modified.

Hypothetical Biosynthesis of Thermohexamine Arginine L-Arginine ADC Arginine Decarboxylase Arginine->ADC Ornithine L-Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Lysine L-Lysine LDC Lysine Decarboxylase Lysine->LDC SAM S-Adenosylmethionine (SAM) SAMDC SAM Decarboxylase SAM->SAMDC Agmatine Agmatine Putrescine Putrescine Agmatine->Putrescine SpdS Spermidine Synthase Putrescine->SpdS dcSAM Cadaverine Cadaverine SpS Spermine Synthase-like Cadaverine->SpS dcSAM dcSAM Decarboxylated SAM (dcSAM) dcSAM->SpdS dcSAM->SpS Spermidine Spermidine Intermediate1 N,N'-bis(3-aminopropyl)putrescine Spermidine->Intermediate1 Aminopropylcadaverine N-(3-Aminopropyl)cadaverine Intermediate2 Hexane-1,6-diamine Aminopropylcadaverine->Intermediate2 DAO Diamine Oxidase-like Intermediate1->DAO Reductase Reductase Intermediate2->Reductase Thermohexamine Thermohexamine ADC->Agmatine ODC->Putrescine LDC->Cadaverine SAMDC->dcSAM SpdS->Spermidine SpS->Aminopropylcadaverine Reductase->Thermohexamine Enzyme_Discovery_Workflow start Hypothesize Enzyme Activity (e.g., Ornithine Decarboxylase) homogenate Prepare Sea Urchin Tissue Homogenate start->homogenate assay In Vitro Enzyme Assay with L-Ornithine homogenate->assay detection Detect Putrescine Formation (HPLC, GC-MS) assay->detection activity_check Activity Detected? detection->activity_check purification Protein Purification (Chromatography) activity_check->purification Yes no_activity No Activity Detected (Re-evaluate Hypothesis) activity_check->no_activity No characterization Enzyme Kinetic Characterization purification->characterization genomics Transcriptomics & Homology Cloning characterization->genomics expression Heterologous Expression of Candidate Gene genomics->expression functional_assay Functional Assay of Recombinant Protein expression->functional_assay end Enzyme Identified and Characterized functional_assay->end

Unveiling Thermohexamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermohexamine hydrochloride is a naturally occurring linear hexaamine polyamine isolated from marine organisms, notably the sea urchin (Anthocidaris crassispina). As a member of the long-chain polyamine family, it holds potential for investigation in various biological processes, including cell growth, differentiation, and stress response. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and outlines general experimental approaches for its study. Due to the limited specific data on Thermohexamine itself, this guide also incorporates information on analogous long-chain polyamines to provide a broader context for research and development.

Chemical Identity

Based on its nomenclature and reported molecular formula, Thermohexamine is a linear hexaamine with a distinctive arrangement of propylene (B89431) and butylene chains separating the six amino groups. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

CAS Number and IUPAC Name

Based on the inferred structure, the systematic IUPAC name for the free base (Thermohexamine) is:

N'-(3-aminopropyl)-N''-(3-aminopropyl)-N'''-(3-aminopropyl)spermidine

Or, more systematically:

N'-(4-aminobutyl)-N''-(3-aminopropyl)-N'''-(3-aminopropyl)propane-1,3-diamine

The structure of the free base is: H₂N-(CH₂)₃-NH-(CH₂)₃-NH-(CH₂)₃-NH-(CH₂)₃-NH-(CH₂)₄-NH₂

The hydrochloride salt would be formed by the protonation of the six nitrogen atoms.

Chemical Properties

Quantitative experimental data for this compound is scarce in the literature. The following table summarizes its known and inferred properties.

PropertyValueSource
Molecular Formula C₁₆H₄₆Cl₆N₆[Inferred from Hamana et al., 1991]
Molecular Weight 535.29 g/mol [Calculated]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water (predicted)-
Structure Linear Hexaamine[Inferred]

Experimental Protocols

Specific experimental protocols for the isolation and analysis of Thermohexamine are not extensively detailed in publicly available literature. However, general methods for polyamine analysis can be readily adapted.

Extraction and Purification from Marine Sources

A general workflow for the extraction of polyamines from biological samples, adaptable for Thermohexamine, is as follows:

Figure 1: General workflow for polyamine extraction and analysis.

Methodology:

  • Homogenization: Biological tissue (e.g., sea urchin gonads) is homogenized in cold perchloric acid (PCA) (typically 0.2-0.4 M).

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to precipitate proteins and other macromolecules.

  • Supernatant Collection: The supernatant, containing the acid-soluble polyamines, is carefully collected.

  • Derivatization: For HPLC analysis with fluorescence detection, the polyamines in the supernatant are derivatized. Common derivatizing agents include dansyl chloride or benzoyl chloride. This step is not necessary for detection by mass spectrometry.

  • HPLC Separation: The derivatized polyamine mixture is separated by reverse-phase HPLC. A C18 column is typically used with a gradient elution of acetonitrile (B52724) and water.

  • Detection and Quantification: Polyamines are detected by a fluorescence detector (for dansylated or benzoylated derivatives) or a mass spectrometer. Quantification is achieved by comparing the peak areas to those of known standards.

Chemical Synthesis

The chemical synthesis of Thermohexamine would likely involve a multi-step process of sequential alkylation of amines with protected aminopropyl and aminobutyl halides or other suitable electrophiles, followed by deprotection.

Biological Context and Potential Signaling Pathways

Polyamines are essential for a multitude of cellular processes. Long-chain polyamines like Thermohexamine may have unique roles due to their increased charge and length, potentially influencing DNA condensation, ion channel modulation, and protein synthesis more profoundly than shorter polyamines like putrescine and spermidine.

General Polyamine Biosynthesis and Function

The biosynthesis of common polyamines is a well-characterized pathway. While the specific biosynthetic route for Thermohexamine is unknown, it is likely derived from the precursor spermidine.

polyamine_biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Thermohexamine Thermohexamine Spermidine->Thermohexamine Elongation (Hypothetical) thermohexamine_signaling cluster_0 Cellular Response Initiation cluster_1 Downstream Effects A External Stimulus (e.g., Stress, Growth Factor) B Signal Transduction (e.g., Kinase Cascades) A->B C Increased Polyamine Biosynthesis B->C D [Thermohexamine] C->D E Modulation of Ion Channels D->E F Alteration of Gene Expression D->F G Regulation of Protein Synthesis D->G

A Technical Guide to Investigating the Potential Biological Roles of Novel Polyamines: A Case Study Framework for Thermohexamine Hydrochloride in Sea Urchin Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The sea urchin embryo is a powerful model system for developmental biology and toxicology. Its rapid, synchronous development and optical clarity make it ideal for studying the effects of novel chemical compounds on embryogenesis. This technical guide outlines a comprehensive framework for investigating the potential biological roles of a hypothetical novel polyamine analogue, "Thermohexamine hydrochloride," in sea urchin development. Due to the absence of existing literature on this specific compound, this document leverages established knowledge of endogenous polyamines—such as spermine (B22157) and spermidine—and their crucial roles in cell proliferation and differentiation to propose a detailed investigative strategy. This guide provides standardized experimental protocols, structured data presentation formats, and visualizations of key pathways and workflows to facilitate a systematic evaluation of novel compounds impacting embryonic development.

Introduction: Polyamines in Embryogenesis

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1] Their roles in fundamental processes like DNA stabilization, transcription, and translation make them critical for the rapid cell divisions and complex morphogenetic events of embryonic development.[1] Studies in sea urchins have highlighted the dynamic nature of polyamine synthesis and accumulation during early development, suggesting a strong correlation with major developmental events like RNA synthesis.[2][3][4]

Notably, sea urchin gametes contain a high concentration of spermine, with lower levels of putrescine and spermidine.[2] This unique profile, and the subsequent bursts of polyamine synthesis post-fertilization, underscore their importance.[2] Consequently, investigating the impact of novel polyamine analogues, such as the hypothetical this compound, can provide valuable insights into the precise mechanisms governing development and potentially identify new therapeutic or toxicological agents.

This guide presents a structured approach to characterize the effects of such a novel compound on sea urchin embryogenesis, from initial phenotypic screening to the exploration of underlying molecular pathways.

Proposed Experimental Framework for a Novel Compound

This section details a logical workflow for assessing the biological impact of a compound like this compound on sea urchin development.

G cluster_0 Phase 1: Preparation & Fertilization cluster_1 Phase 2: Embryo Culture & Exposure cluster_2 Phase 3: Data Collection & Analysis A Gamete Collection (0.5M KCl Injection) B In Vitro Fertilization A->B C Embryo Culture in Filtered Sea Water B->C D Introduction of Thermohexamine HCl (Dose-Response Concentrations) C->D E Phenotypic Scoring (Developmental Staging & Abnormalities) D->E H Biochemical Assays D->H F Morphometric Analysis (e.g., Gut Length, Skeletal Rods) E->F G Molecular Analysis (Gene Expression) E->G I Data Synthesis & Pathway Modeling F->I G->I H->I

Caption: Experimental workflow for assessing a novel compound.

Detailed Experimental Protocols

This protocol is standard for obtaining viable sea urchin gametes for in vitro fertilization.

  • Objective: To induce spawning and collect high-quality sperm and eggs.

  • Materials: Adult sea urchins (e.g., Strongylocentrotus purpuratus), 0.5M Potassium Chloride (KCl) solution, syringes with needles (22-25 gauge), petri dishes, beakers, filtered seawater (FSW).

  • Procedure:

    • Induce spawning by injecting approximately 1-2 mL of 0.5M KCl into the coelomic cavity through the soft peristomial membrane surrounding the mouth.[5][6][7]

    • Gently shake the urchin for a few seconds to distribute the KCl.[7]

    • To collect sperm (milky white), invert the male urchin onto a dry petri dish. Collect the "dry" sperm with a pipette and store it on ice to maintain viability.[7]

    • To collect eggs (typically yellow to orange), invert the female urchin over a beaker filled with FSW, allowing the eggs to be shed and settle at the bottom.[5][7]

    • Wash the collected eggs by decanting the seawater and resuspending them in fresh FSW two to three times.

    • Activate sperm by diluting a small amount of the concentrated stock in FSW immediately before fertilization.

    • Add a few drops of the diluted sperm suspension to the beaker of eggs and stir gently. Observe for the formation of a fertilization envelope around the eggs under a microscope, which indicates successful fertilization.[5]

  • Objective: To culture fertilized embryos and expose them to a range of concentrations of the test compound.

  • Materials: Fertilized sea urchin eggs, multi-well plates or petri dishes, FSW, stock solution of this compound.

  • Procedure:

    • After confirming fertilization, dilute the embryos to a density of approximately 1,000-2,000 embryos per mL in FSW.

    • Prepare serial dilutions of this compound in FSW to create a range of desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (e.g., DMSO if used for stock) and an FSW-only control.

    • Aliquot the embryo suspension into the wells of a multi-well plate.

    • Add the different concentrations of the test compound to the respective wells.

    • Incubate the plates at a constant temperature suitable for the species (e.g., 13-15°C for S. purpuratus).[8]

    • Observe the embryos at key developmental time points (e.g., 24h - blastula/gastrula, 48h - prism, 72-96h - pluteus larva).[9][10]

  • Objective: To quantitatively assess developmental defects caused by the compound.

  • Procedure:

    • At each time point, fix a sample of embryos from each treatment group (e.g., with 4% paraformaldehyde in FSW).

    • Under a microscope, count a minimum of 100 embryos per replicate and score them as "normal" or "abnormal" based on established developmental staging.

    • Specific abnormalities to record include: developmental arrest, abnormal cleavage, exogastrulation, and defects in skeletal formation.[8][11]

    • Use imaging software to perform morphometric measurements on the fixed embryos, such as gut length or the length of skeletal spicules, to quantify subtle effects.[8]

Data Presentation: Quantifying Biological Effects

Clear and structured data presentation is crucial for interpreting experimental outcomes. The following tables provide templates for summarizing potential quantitative data from the described experiments.

Table 1: Dose-Dependent Effects of this compound on Sea Urchin Development at 72 Hours Post-Fertilization

Concentration (µM)Total Embryos Counted (n)Normal Pluteus Larvae (%)Abnormal Phenotypes (%)Developmental Arrest (%)
0 (Control)30095 ± 35 ± 10 ± 0
0.130092 ± 48 ± 20 ± 0
1.030075 ± 623 ± 52 ± 1
10.030040 ± 855 ± 75 ± 2
100.03005 ± 270 ± 925 ± 5

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Morphometric Analysis of Developmental Defects in Pluteus Larvae (72h)

Concentration (µM)Average Gut Length (µm)Average Skeletal Rod Length (µm)Phenotype Description
0 (Control)150 ± 10120 ± 8Well-formed gut and skeleton
1.0145 ± 12115 ± 9No significant difference
10.095 ± 1580 ± 12Reduced gut, asymmetric arms
100.040 ± 1035 ± 7Severely stunted, radialized

Data presented as mean ± standard deviation.

Visualizing Potential Mechanisms and Pathways

Understanding how a compound like this compound might exert its effects requires knowledge of the key signaling pathways that govern sea urchin development. Polyamines are known to influence cell division and differentiation, processes tightly controlled by networks such as the Wnt and Nodal pathways.

Key Signaling Pathways in Sea Urchin Development

The establishment of the primary embryonic axes (Animal-Vegetal and Dorsal-Ventral) is controlled by a complex interplay of signaling pathways.[12] A disruption in these pathways could lead to the developmental defects observed upon compound exposure.

The canonical Wnt pathway is fundamental for establishing the animal-vegetal axis, specifying endomesoderm fate in the vegetal (posterior) region of the embryo.[13][14]

G cluster_destruction Destruction Complex cluster_nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dsh Dishevelled (Dsh) Fzd->Dsh GSK3b GSK3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin phosphorylates for degradation Axin Axin Axin->BetaCatenin phosphorylates for degradation TCF TCF Nucleus Nucleus BetaCatenin->Nucleus translocates to TargetGenes Endomesoderm Target Genes TCF->TargetGenes activates

Caption: Canonical Wnt signaling pathway in endomesoderm specification.

Nodal and BMP signaling are critical for patterning the dorsal-ventral axis. Nodal signaling specifies ventral fates, while BMP signaling specifies dorsal fates. The balance between these two is crucial for proper ectodermal patterning.

G Nodal Nodal BMP BMP2/4 Nodal->BMP induces Chordin Chordin Nodal->Chordin induces VentralEctoderm Ventral Ectoderm (Oral) Nodal->VentralEctoderm specifies DorsalEctoderm Dorsal Ectoderm (Aboral) BMP->DorsalEctoderm specifies Chordin->BMP inhibits

Caption: Nodal and BMP signaling in dorsal-ventral axis patterning.

Hypothetical Mechanism of Action for this compound

Given that endogenous polyamines are essential for nucleic acid and protein synthesis, a novel analogue could act as a competitive inhibitor of polyamine-dependent enzymes, such as ornithine decarboxylase (a key enzyme in polyamine synthesis), or interfere with the function of ribosomes. This could lead to a reduction in cell proliferation, explaining developmental arrest or stunted growth.

G Thermohexamine Thermohexamine HCl PolyaminePool Endogenous Polyamine Pool Thermohexamine->PolyaminePool interferes with AbnormalDev Abnormal Development Thermohexamine->AbnormalDev CellProlif Cell Proliferation & Division PolyaminePool->CellProlif Differentiation Cell Differentiation & Morphogenesis PolyaminePool->Differentiation NormalDev Normal Development CellProlif->NormalDev Differentiation->NormalDev

Caption: A hypothetical mechanism for Thermohexamine HCl's developmental toxicity.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial characterization of a novel compound, "this compound," using the sea urchin embryo as a model system. By focusing on the known roles of endogenous polyamines, we can design targeted experiments to elucidate the compound's effects on key developmental processes. The proposed protocols for compound exposure, phenotypic analysis, and data presentation, combined with an understanding of the underlying signaling pathways, offer a comprehensive strategy for any researcher in developmental biology or toxicology.

Future work following this initial characterization would involve more specific molecular analyses, such as RNA-sequencing to identify global changes in gene expression, or targeted assays to measure the activity of enzymes involved in polyamine synthesis. Such studies will be crucial for pinpointing the precise molecular targets of the compound and fully understanding its biological roles.

References

Unveiling Thermohexamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the research-grade polyamine, Thermohexamine hydrochloride. This document compiles available data on its chemical properties, commercial availability, and potential, albeit currently undefined, biological significance. Due to the limited publicly available information specific to this compound, this guide also incorporates general knowledge of polyamines to provide a broader context for its potential applications.

Introduction to this compound

This compound is a polyamine that has been isolated from marine organisms, specifically sea urchins. Polyamines are a class of aliphatic organic compounds containing two or more primary amino groups and are known to play crucial roles in various cellular processes, including cell growth, differentiation, and signaling. The specific biological functions and mechanisms of action of this compound are not yet well-elucidated in publicly accessible scientific literature.

Commercial Suppliers and Physicochemical Data

Research-grade this compound is available from a limited number of commercial suppliers. The following tables summarize the available data from identified suppliers. It is important to note that a public Certificate of Analysis (CoA) with detailed purity specifications was not available from the supplier websites at the time of this guide's compilation. Researchers are strongly encouraged to request a lot-specific CoA directly from the supplier before purchase.

Table 1: Commercial Suppliers of this compound

SupplierWebsite
GlpBioglpbio.com
MedChemExpressmedchemexpress.com

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₄₆Cl₆N₆GlpBio, MedChemExpress
Molecular Weight 535.29 g/mol GlpBio, MedChemExpress
Purity Not publicly specified. Request from supplier.-
Solubility Not publicly specified. Request from supplier.-
Appearance Not publicly specified. Request from supplier.-
Storage Store at room temperature, protect from light.[1]GlpBio

Experimental Protocols

General experimental considerations for working with polyamines include:

  • Solvent Selection: Polyamines, particularly their hydrochloride salts, are generally soluble in aqueous buffers. The choice of solvent will depend on the specific experimental design.

  • Concentration Range: The effective concentration will be highly dependent on the biological system and the endpoint being measured. Pilot studies are essential to determine the optimal concentration range.

  • Stability: Stock solutions should be stored under appropriate conditions (e.g., frozen at -20°C or -80°C) to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Potential Signaling Pathways and Biological Activity

As the specific signaling pathways and biological activities of this compound have not been characterized, we can infer potential areas of investigation based on the known roles of other polyamines, particularly those found in marine organisms.

Polyamines are known to be involved in:

  • Regulation of Ion Channels: Polyamines can modulate the activity of various ion channels, which is critical for neuronal function and other physiological processes.

  • Cell Proliferation and Differentiation: Polyamines are essential for normal cell growth and development.

  • Nucleic Acid and Protein Interactions: Due to their cationic nature at physiological pH, polyamines can interact with negatively charged molecules like DNA, RNA, and proteins, thereby influencing gene expression and protein function.

Given its origin in marine invertebrates, this compound could potentially be involved in unique biological processes such as biosilicification (the formation of silica (B1680970) structures), as has been observed with other long-chain polyamines from marine sponges.

The following diagram illustrates a generalized polyamine biosynthesis pathway, providing a conceptual framework for where a compound like Thermohexamine might originate or how its levels could be regulated.

Polyamine_Biosynthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine Unknown_Enzymes Unknown Enzymes Spermine->Unknown_Enzymes Thermohexamine Thermohexamine (Hypothetical Placement) ODC->Putrescine SpdS->Spermidine SpmS->Spermine Unknown_Enzymes->Thermohexamine

Caption: Generalized polyamine biosynthesis pathway with a hypothetical placement for Thermohexamine.

Logical Workflow for Investigating this compound

Researchers interested in studying this compound could follow a logical experimental workflow to characterize its properties and biological effects.

Investigation_Workflow Procurement Procure Thermohexamine HCl (Request CoA for Purity) Characterization Physicochemical Characterization (Solubility, Stability) Procurement->Characterization InVitro_Screening In Vitro Biological Screening (e.g., Cell Viability, Enzyme Assays) Characterization->InVitro_Screening Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) InVitro_Screening->Target_Identification Mechanism_Elucidation Mechanism of Action Studies (Signaling Pathway Analysis) Target_Identification->Mechanism_Elucidation InVivo_Studies In Vivo Studies (Animal Models) Mechanism_Elucidation->InVivo_Studies

Caption: A logical workflow for the investigation of this compound.

Conclusion

This compound represents a research compound with potential for novel discoveries, particularly given its natural origin from marine organisms. However, the current lack of comprehensive public data necessitates a cautious and systematic approach from researchers. This guide provides a foundational overview to aid in the initial stages of investigation. It is imperative that researchers obtain detailed product specifications from suppliers and design their studies to thoroughly characterize the biological effects of this intriguing polyamine.

References

Methodological & Application

Application Note and Protocol for the Extraction of Thermohexamine Hydrochloride from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermohexamine hydrochloride is a polyamine compound that has been identified in marine organisms.[1] As research into novel bioactive compounds expands, robust analytical methods for their quantification in biological matrices are essential. This document provides a detailed protocol for the extraction of this compound from biological tissues. The described method is a general approach based on established techniques for the extraction of small molecule amines from complex biological samples and is intended to serve as a starting point for method development and validation. The protocol outlines procedures for tissue homogenization, protein precipitation, and subsequent sample clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Principle

The extraction of this compound from biological tissues involves several key steps. First, the tissue sample is mechanically disrupted and homogenized to release the analyte. Proteins, which can interfere with analysis, are then precipitated using an organic solvent or acid and removed by centrifugation.[3][5] Following protein removal, a clean-up step is performed to further isolate the analyte of interest from other matrix components. This is typically achieved through either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3] In LLE, the pH of the aqueous sample is adjusted to neutralize the charge on the amine, facilitating its partition into an immiscible organic solvent. In SPE, the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte with a suitable solvent.[2] The final extract is then evaporated and reconstituted in a solvent compatible with the analytical instrument, such as an LC-MS/MS system.[6][7]

Experimental Protocols

1. Materials and Reagents

  • Biological tissue (e.g., liver, muscle, brain)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge

  • Water, HPLC grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Organic extraction solvents (e.g., ethyl acetate (B1210297), dichloromethane (B109758), methyl tert-butyl ether (MTBE))

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Nitrogen evaporator

  • Autosampler vials

2. Sample Preparation: Tissue Homogenization

  • Accurately weigh approximately 100 mg of frozen biological tissue.

  • Add the tissue to a 2 mL homogenization tube containing ceramic or stainless steel beads.

  • Add 500 µL of cold phosphate-buffered saline (PBS) pH 7.4.

  • Add a known amount of internal standard (IS) to all samples, blanks, and calibration standards.

  • Homogenize the tissue for 2-5 minutes at a high speed until a uniform suspension is achieved.

  • Keep samples on ice throughout the homogenization process to minimize degradation.

3. Protein Precipitation

  • To the 500 µL of tissue homogenate, add 1 mL of cold acetonitrile or a 10% (w/v) solution of TCA.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the analyte and transfer it to a clean tube.

4. Sample Clean-up: Option A - Liquid-Liquid Extraction (LLE)

  • Take the supernatant from the protein precipitation step.

  • Adjust the pH of the supernatant to >9 with ammonium hydroxide. This is to neutralize the charge on the this compound, making it more soluble in organic solvents.

  • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Repeat the extraction (steps 3-6) one more time to improve recovery.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).[6]

5. Sample Clean-up: Option B - Solid-Phase Extraction (SPE)

  • Take the supernatant from the protein precipitation step.

  • Acidify the sample with formic acid to a pH of approximately 6 to ensure the amine is protonated.

  • Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge.

  • Load the Sample: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol to remove neutral and acidic interferences.

  • Elute: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent.[2]

Data Presentation

Quantitative data from method validation experiments should be summarized for clarity. The following table is a template demonstrating how key validation parameters for this compound extraction would be presented.

ParameterTissue TypeExtraction MethodMean ValueStandard Deviation%RSD
Recovery (%) LiverLLE85.24.14.8
MuscleLLE81.55.56.7
LiverSPE92.13.23.5
MuscleSPE89.84.04.5
Matrix Effect (%) LiverLLE-15.36.240.5
MuscleLLE-20.17.838.8
LiverSPE-8.74.551.7
MuscleSPE-11.25.145.5
Lower Limit of Quantification (LLOQ) (ng/mL) -LLE5--
-SPE2--
Upper Limit of Quantification (ULOQ) (ng/mL) -LLE1000--
-SPE1000--

Visualizations

Experimental Workflow Diagram

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_precipitation Protein Removal cluster_cleanup Sample Clean-up cluster_final_prep Final Preparation cluster_analysis Analysis Tissue Biological Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenate->Precipitation Supernatant Supernatant Precipitation->Supernatant Centrifugation LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for this compound extraction.

Logical Relationship for Extraction Choice

ExtractionChoice Start Supernatant after Protein Precipitation LLE Liquid-Liquid Extraction Start->LLE Simpler, faster for less complex matrices SPE Solid-Phase Extraction Start->SPE Higher selectivity and cleanliness for complex matrices FinalExtract Final Extract for Analysis LLE->FinalExtract SPE->FinalExtract

Caption: Decision logic for the sample clean-up method.

References

Application Notes and Protocols for the Derivatization of Thermohexamine Hydrochloride for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thermohexamine, a primary amine, requires derivatization prior to gas chromatography (GC) analysis to improve its volatility, thermal stability, and chromatographic behavior. This document provides detailed application notes and protocols for the derivatization of Thermohexamine hydrochloride using common and effective reagents. The primary functional group of interest in Thermohexamine is its primary amine, which is amenable to derivatization by acylation and silylation. These derivatization strategies replace the active hydrogen on the nitrogen atom, thereby reducing the compound's polarity and improving its gas chromatographic properties.

The protocols described herein are based on established methods for the derivatization of sympathomimetic amines and other primary amines.[1][2][3][4] While specific quantitative performance data for Thermohexamine is not widely available, the data presented for analogous compounds provides a strong basis for methodology development.

I. Derivatization Agent Selection

The choice of derivatization reagent is critical for successful GC analysis. The two most common and effective approaches for primary amines like Thermohexamine are acylation and silylation.[5][6][7][8]

1. Acylation Agents:

Acylation involves the introduction of an acyl group into the molecule.[7][9][10] Perfluoroacylating reagents are particularly advantageous as they produce derivatives that are highly responsive to electron capture detectors (ECD), offering enhanced sensitivity.[5] Common acylation reagents include:

  • Trifluoroacetic Anhydride (TFAA): Reacts with amines to form stable and volatile trifluoroacetyl derivatives.[2] It is highly reactive and its byproducts are volatile.[5]

  • Pentafluoropropionic Anhydride (PFPA): Forms pentafluoropropionyl derivatives, which are also suitable for GC-ECD analysis.[10][11]

  • Heptafluorobutyric Anhydride (HFBA): Produces heptafluorobutyryl derivatives, offering high sensitivity with ECD.[10][11]

  • Pentafluorobenzoyl Chloride (PFB-Cl): Used for the derivatization of sympathomimetic amines, yielding stable derivatives with excellent chromatographic properties.[1]

2. Silylation Agents:

Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group.[12][13][14] This process significantly reduces the polarity and increases the volatility of the analyte.[13][14] Suitable silylation reagents for primary amines include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts with a wide range of functional groups, including amines. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance its reactivity, especially for hindered amines.[5][15]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly volatile and reactive silylating agent that is often preferred due to its clean reaction byproducts.[12][16][17][18] It is effective for the derivatization of primary and secondary amines.[17][18]

II. Experimental Workflows and Protocols

The following diagrams and protocols detail the derivatization procedures for this compound.

A. Acylation Workflow

Acylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Work-up cluster_analysis Analysis thermo_hcl Thermohexamine HCl free_base Liberate Free Base (e.g., add NaOH) thermo_hcl->free_base extract Extract with Organic Solvent free_base->extract dry_extract Dry Extract (e.g., Na2SO4) extract->dry_extract add_reagent Add Acylating Agent (e.g., TFAA in Solvent) dry_extract->add_reagent add_catalyst Add Catalyst (optional) (e.g., Pyridine) add_reagent->add_catalyst react React (e.g., 60°C for 30 min) add_catalyst->react wash Wash with Aqueous Solution react->wash dry_organic Dry Organic Layer wash->dry_organic concentrate Concentrate dry_organic->concentrate gc_analysis GC-FID/ECD/MS Analysis concentrate->gc_analysis

Caption: General workflow for the acylation of Thermohexamine.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from established methods for the derivatization of primary amines.[2]

  • Sample Preparation:

    • To an aqueous solution of this compound, add a suitable base (e.g., 1M NaOH) to adjust the pH to >10 to liberate the free amine.

    • Extract the free base into an organic solvent such as ethyl acetate (B1210297) or hexane (B92381) (3 x 1 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate).

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • For less reactive amines, the addition of a catalyst such as 10 µL of pyridine (B92270) can be beneficial.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC injection.

B. Silylation Workflow

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis thermo_hcl Thermohexamine HCl dry_sample Ensure Anhydrous Conditions thermo_hcl->dry_sample add_reagent Add Silylating Agent (e.g., MSTFA in Solvent) dry_sample->add_reagent add_catalyst Add Catalyst (optional) (e.g., TMCS) add_reagent->add_catalyst react React (e.g., 70°C for 45 min) add_catalyst->react gc_analysis Direct GC-MS Analysis react->gc_analysis

Caption: General workflow for the silylation of Thermohexamine.

Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol is based on general procedures for the silylation of amines.[12][16][17]

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by lyophilization or drying in a vacuum oven.

    • Place the dried sample (typically 10-100 µg) into a reaction vial.

  • Derivatization:

    • Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

    • Add 100 µL of MSTFA. For enhanced reactivity, a mixture of MSTFA with 1% TMCS can be used.[12]

    • Cap the vial tightly and heat at 70-80°C for 45 minutes.

  • Analysis:

    • Cool the reaction mixture to room temperature.

    • The sample can often be injected directly into the GC without further work-up, as MSTFA and its byproducts are volatile.

III. Quantitative Data Summary

The following tables summarize typical quantitative data for the GC analysis of derivatized sympathomimetic amines. This data can serve as a benchmark for the development of a validated method for Thermohexamine.

Table 1: Comparison of Derivatization Agents for Primary Amines

Derivatization AgentDerivative TypeTypical Reaction ConditionsAdvantagesDisadvantages
TFAA Trifluoroacetyl60-70°C, 30 minHighly volatile derivatives, good for FID and ECD.[2]Reagent is corrosive and moisture-sensitive.
PFPA Pentafluoropropionyl60-80°C, 30-60 minExcellent for ECD, stable derivatives.[10][11]Byproducts may require removal.
HFBA Heptafluorobutyryl60-80°C, 30-60 minHigh sensitivity with ECD.[10][11]Byproducts may require removal.
PFB-Cl PentafluorobenzoylRoom Temp, 30 minStable derivatives, good for GC-MS.[1]Reagent can be less volatile.
BSTFA (+TMCS) Trimethylsilyl (TMS)70-90°C, 45-60 minVersatile, volatile byproducts.[5]Moisture sensitive, may require catalyst.
MSTFA Trimethylsilyl (TMS)70-80°C, 45 minHighly volatile byproducts, clean reactions.[12][16]Moisture sensitive.[13]

Table 2: Typical GC Method Parameters and Performance for Derivatized Sympathomimetic Amines

ParameterAcylation (e.g., TFAA)Silylation (e.g., MSTFA)
GC Column DB-5, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm)DB-5, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C250 °C
Oven Program Initial 80°C, ramp to 280°C at 10-20°C/minInitial 80°C, ramp to 280°C at 10-20°C/min
Detector FID, ECD, MSFID, MS
LOD (ng/mL) 0.1 - 10 (ECD)[2]1 - 20 (MS)
LOQ (ng/mL) 0.5 - 25 (ECD)5 - 50 (MS)
Linearity (r²) > 0.99> 0.99
Recovery (%) 85 - 110[1]90 - 105

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are highly dependent on the specific analyte, matrix, and instrumentation.

IV. Chemical Reactions

The following diagrams illustrate the chemical reactions involved in the derivatization of Thermohexamine.

Derivatization_Reactions Derivatization Reactions of Thermohexamine cluster_acylation Acylation with TFAA cluster_silylation Silylation with MSTFA acylation_eq Thermohexamine-NH₂ + (CF₃CO)₂O  →  Thermohexamine-NH-COCF₃ + CF₃COOH silylation_eq Thermohexamine-NH₂ + CF₃CON(CH₃)Si(CH₃)₃  →  Thermohexamine-NH-Si(CH₃)₃ + CF₃CONHCH₃

Caption: Chemical equations for acylation and silylation.

V. Conclusion and Recommendations

Both acylation and silylation are viable and effective derivatization strategies for the GC analysis of this compound.

  • For high sensitivity analysis, particularly with an Electron Capture Detector , acylation with a perfluoroacylating reagent such as TFAA, PFPA, or HFBA is recommended .

  • For routine analysis with Flame Ionization Detection or Mass Spectrometry , silylation with MSTFA offers a clean and efficient derivatization with volatile byproducts that are less likely to interfere with the chromatography.

It is crucial to optimize the reaction conditions (reagent volume, temperature, and time) for Thermohexamine to ensure complete derivatization and achieve the best analytical performance. The use of an internal standard is also highly recommended for accurate quantification. Method validation should be performed to determine the linearity, accuracy, precision, and sensitivity for the specific application.

References

Application Notes and Protocols for Determining the Bioactivity of Thermohexamine Hydrochloride Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proposed workflow begins with an assessment of cytotoxicity and cell viability to establish a suitable concentration range for further studies. Subsequent assays will then explore more specific cellular responses, including effects on cell proliferation and the induction of apoptosis.

Tier 1: Initial Screening - Cytotoxicity and Cell Viability Assays

The first step in characterizing a novel compound is to determine its effect on cell viability and to identify the concentrations at which it may be cytotoxic.[4] This information is crucial for designing subsequent, more detailed mechanistic studies.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5][6] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • Thermohexamine hydrochloride

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same solvent concentration used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical MTT Assay Results

Thermohexamine HCl (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4

IC50 Value: Approximately 10 µM

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]

Experimental Protocol: LDH Assay

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation: Hypothetical LDH Assay Results

Thermohexamine HCl (µM)Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous)0.200
10.256.25
50.4025.0
100.6556.25
251.00100.0
501.02102.5
1001.05106.25
Maximum Release1.00100

Workflow for Initial Cytotoxicity Screening

G cluster_workflow Experimental Workflow: Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed cells in 96-well plate treat Treat with Thermohexamine HCl (serial dilutions) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt collect_supernatant Collect supernatant incubate->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Read absorbance (570nm) solubilize->read_mtt analyze Data Analysis (Calculate IC50 / % Cytotoxicity) read_mtt->analyze add_ldh_reagent Add LDH reaction mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh read_ldh Read absorbance (490nm) incubate_ldh->read_ldh read_ldh->analyze

Caption: Workflow for MTT and LDH cytotoxicity assays.

Tier 2: Mechanistic Assays - Cell Proliferation and Apoptosis

Based on the IC50 value obtained from the initial screening, subsequent experiments can be designed using sub-lethal concentrations of this compound to investigate its effects on cell proliferation and the induction of apoptosis.

BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is used to quantify cell proliferation. BrdU is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can be detected using specific anti-BrdU antibodies.

Experimental Protocol: BrdU Assay

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for HRP or mounting medium with DAPI for fluorescence

  • 96-well microplate

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with sub-lethal concentrations of this compound as described previously.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells several times with PBS or a wash buffer.

  • Detection: For colorimetric detection, add the substrate and measure the absorbance. For fluorescent detection, add a secondary antibody if necessary, and visualize under a fluorescence microscope.

  • Data Analysis: Quantify the signal and express it as a percentage of the control to determine the effect on cell proliferation.

Data Presentation: Hypothetical BrdU Assay Results

Thermohexamine HCl (µM)Absorbance (450 nm)% Proliferation
0 (Control)1.00100
0.10.9292
0.50.7575
1.00.5555
2.50.3030
5.00.1515
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is a widely used method for detecting apoptosis.[8][9] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

Experimental Protocol: Annexin V/PI Assay

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[11]

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation: Hypothetical Annexin V/PI Assay Results

Thermohexamine HCl (µM)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
0 (Control)9532
185105
5602515
10304525

Workflow for Apoptosis Detection

G cluster_workflow Experimental Workflow: Annexin V/PI Apoptosis Assay start Seed and treat cells harvest Harvest cells (adherent and floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify cell populations analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Hypothetical Signaling Pathway Investigation

If the initial assays indicate that this compound induces apoptosis, a next logical step would be to investigate its effect on key signaling pathways involved in programmed cell death, such as the caspase cascade.

Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis

G cluster_pathway Hypothetical Apoptotic Signaling Pathway compound Thermohexamine HCl receptor Cellular Target (e.g., Receptor, Enzyme) compound->receptor Activates/Inhibits initiator_caspase Initiator Caspases (e.g., Caspase-8, Caspase-9) receptor->initiator_caspase Activation executioner_caspase Executioner Caspases (e.g., Caspase-3, Caspase-7) initiator_caspase->executioner_caspase Cleavage and Activation substrates Cellular Substrates (e.g., PARP, Lamins) executioner_caspase->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Caption: Hypothetical caspase-mediated apoptosis pathway.

Conclusion and Future Directions

This document outlines a systematic approach to characterizing the bioactivity of a novel compound, this compound, using a series of well-established cell-based assays. The initial determination of cytotoxicity and cell viability is essential for designing subsequent experiments to probe more specific cellular functions like proliferation and apoptosis. The provided protocols and data presentation tables offer a framework for conducting and interpreting these assays.

Should this compound demonstrate significant bioactivity, further investigations could include:

  • Mechanism of Action Studies: Utilizing techniques such as Western blotting to investigate the modulation of specific signaling proteins (e.g., caspases, kinases).

  • Target Identification: Employing methods like chemical proteomics to identify the direct molecular target(s) of the compound.

  • In Vivo Studies: Progressing to animal models to evaluate the compound's efficacy and safety in a whole-organism context.

By following this structured approach, researchers can efficiently and effectively elucidate the biological properties of novel compounds, paving the way for their potential development as therapeutic agents.

References

Application Notes and Protocols: Forskolin as a Biochemical Probe in Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forskolin (B1673556) is a labdane (B1241275) diterpene produced by the Indian Coleus plant (Coleus forskohlii). It has been widely adopted as a biochemical probe in cell signaling research due to its ability to directly activate most isoforms of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). By elevating intracellular cAMP levels, forskolin serves as an invaluable tool for elucidating the downstream effects of cAMP signaling in a multitude of cellular processes. These processes include, but are not limited to, the regulation of metabolism, gene transcription, cell proliferation, and apoptosis.[1][2][3]

This document provides detailed application notes and protocols for the use of forskolin in cell signaling studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

Forskolin's primary mechanism of action is the direct activation of adenylyl cyclase enzymes. It binds to a specific site on the catalytic subunit of adenylyl cyclase, leading to a conformational change that enhances its enzymatic activity. This results in the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP concentration leads to the activation of cAMP-dependent signaling pathways, most notably through the activation of Protein Kinase A (PKA).[2] Activated PKA can then phosphorylate a variety of downstream target proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity and eliciting a cellular response.[1][2]

Data Presentation

The following table summarizes key quantitative data for forskolin from various in vitro studies. These values can serve as a reference for experimental design.

ParameterValueCell Line/SystemReference
EC50 (cAMP accumulation) 1-10 µMVarious cell linesGeneric value, specific EC50 can be cell-type dependent
Optimal Concentration (General Use) 10-100 µMMammalian cell cultureGeneric value, requires optimization
Solubility >20 mg/mL in DMSOMedChemExpress
Storage -20°C (in solution)MedChemExpress

Signaling Pathway Diagram

The following diagram illustrates the canonical cAMP signaling pathway activated by forskolin.

Forskolin_cAMP_Pathway cluster_membrane Plasma Membrane Membrane Membrane Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Transcription CREB->Gene Regulates Cellular_Response Cellular Response Gene->Cellular_Response

Caption: Forskolin activates adenylyl cyclase, leading to cAMP production and PKA activation.

Experimental Protocols

Here are detailed protocols for key experiments utilizing forskolin as a biochemical probe.

Cell Culture and Treatment

This protocol provides a general guideline for treating cultured mammalian cells with forskolin.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)[4]

  • Forskolin stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • On the day of the experiment, prepare the desired concentrations of forskolin by diluting the 10 mM stock solution in complete culture medium. A typical final concentration range for initial experiments is 1-100 µM. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest forskolin treatment.

  • Aspirate the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of forskolin or the vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 15 minutes to 24 hours, depending on the downstream application).

  • After incubation, proceed with cell lysis for downstream analysis such as Western blotting or kinase assays, or perform a reporter gene assay.

Western Blotting for Phosphorylated CREB (p-CREB)

This protocol describes how to detect the phosphorylation of CREB, a downstream target of PKA, in response to forskolin treatment.

Materials:

  • Treated cell lysates (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After forskolin treatment, place culture plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[5][6] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[7][8]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-CREB antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

In Vitro Kinase Assay

This protocol outlines a method to measure the activity of PKA from cell lysates treated with forskolin.

Materials:

  • Cell lysates from forskolin-treated and control cells

  • PKA kinase assay kit (commercially available)

  • Kinase buffer

  • PKA substrate (e.g., a synthetic peptide)

  • ATP (often radiolabeled, e.g., [γ-32P]ATP, or with non-radioactive detection methods)

  • Phosphocellulose paper or other capture method

  • Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)

Protocol:

  • Prepare cell lysates as described in the Western blot protocol, but use a non-denaturing lysis buffer to preserve kinase activity.

  • Set up the kinase reaction in a microcentrifuge tube or 96-well plate. A typical reaction includes:

    • Cell lysate (containing the kinase)

    • Kinase buffer

    • PKA substrate

  • Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Wash the phosphocellulose paper to remove unincorporated ATP.

  • Quantify the incorporated phosphate (B84403) using a scintillation counter or measure the product using a plate reader for non-radioactive assays.[9][10][11]

  • Compare the kinase activity in lysates from forskolin-treated cells to that of control cells.

Reporter Gene Assay for CRE-mediated Transcription

This protocol uses a reporter gene to measure the transcriptional activity of CREB in response to forskolin.[12][13]

Materials:

  • Mammalian cell line

  • Reporter plasmid containing a cAMP response element (CRE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).[13]

  • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Transfection reagent

  • Forskolin

  • Reporter gene assay system (e.g., Luciferase Assay System)

  • Luminometer

Protocol:

  • Co-transfect the cells with the CRE-reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a multi-well plate.

  • Allow the cells to recover and express the plasmids for 24-48 hours.

  • Treat the cells with various concentrations of forskolin or a vehicle control for a specified period (e.g., 6-24 hours).

  • Lyse the cells according to the reporter assay system's protocol.

  • Measure the activity of the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a luminometer.

  • Normalize the primary reporter activity to the control reporter activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized reporter activity against the forskolin concentration to determine the dose-response relationship.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of forskolin on a specific signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (Seed cells in plates) start->cell_culture treatment 2. Forskolin Treatment (Vary concentration and time) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis western Western Blot (e.g., p-CREB) lysis->western kinase_assay Kinase Assay (e.g., PKA activity) lysis->kinase_assay reporter_assay Reporter Gene Assay (e.g., CRE-luciferase) lysis->reporter_assay data_analysis 4. Data Analysis western->data_analysis kinase_assay->data_analysis reporter_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A general workflow for investigating forskolin's effects in cell signaling.

Safety and Handling

Forskolin should be handled with care in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses.[14][15][16] Forskolin is typically dissolved in a solvent like DMSO for in vitro use; refer to the manufacturer's safety data sheet (SDS) for specific handling and disposal instructions.[16]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setups. Always consult the relevant scientific literature and manufacturer's instructions for detailed information.

References

Application Notes and Protocols for Investigating the Effect of Thermohexamine Hydrochloride on Cancer Cell Line Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Thermohexamine hydrochloride is a naturally occurring polyamine that has been isolated from marine organisms such as sea urchins and is also found in thermophilic bacteria.[1][2][3] Polyamines are small, positively charged molecules that are essential for cell growth, differentiation, and proliferation.[4] Due to their critical role in these processes, the polyamine metabolic pathway is frequently dysregulated in cancer, making it an attractive target for anticancer drug development.[5] While specific studies on the antiproliferative effects of this compound are limited, its structural class suggests potential for investigation as a modulator of cancer cell growth.

These application notes provide a framework for assessing the effects of this compound on the proliferation of various cancer cell lines. The included protocols are for standard assays used to determine cytotoxic and cytostatic effects, as well as to investigate the potential mechanism of action.

Data Presentation

The following tables represent illustrative data for the effect of this compound on the proliferation of selected cancer cell lines. Note: This data is hypothetical and intended for demonstration purposes. Researchers must determine these values experimentally.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma75.2
MDA-MB-231Breast Adenocarcinoma58.9
A549Lung Carcinoma92.1
HCT116Colon Carcinoma65.5
PC-3Prostate Adenocarcinoma81.3

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells after 48-hour Treatment

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 3.130.1 ± 2.514.7 ± 1.8
2562.8 ± 3.525.3 ± 2.111.9 ± 1.5
5071.4 ± 4.218.9 ± 1.99.7 ± 1.2
10078.9 ± 4.812.5 ± 1.68.6 ± 1.1

Experimental Protocols

Cell Proliferation Assessment using MTT Assay

This protocol describes a method for quantifying the effect of this compound on cancer cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.[1][2][3][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (the solvent used for the stock solution at the same final concentration).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow Experimental Workflow for Investigating this compound cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in Plates cell_culture->seeding drug_prep Prepare Thermohexamine HCl Dilutions seeding->drug_prep treatment Treat Cells (24, 48, 72h) drug_prep->treatment prolif_assay MTT Proliferation Assay treatment->prolif_assay cc_assay Cell Cycle Analysis (Flow Cytometry) treatment->cc_assay wb_assay Western Blot Analysis treatment->wb_assay prolif_data Calculate IC50 Values prolif_assay->prolif_data cc_data Quantify Cell Cycle Phases cc_assay->cc_data wb_data Analyze Protein Expression wb_assay->wb_data

Caption: Experimental workflow for assessing the anticancer effects of this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound Action TH Thermohexamine hydrochloride ODC Ornithine Decarboxylase (ODC) TH->ODC Inhibition Polyamines Intracellular Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines CyclinD1 Cyclin D1 Polyamines->CyclinD1 Upregulation CDK46 CDK4/6 CyclinD1->CDK46 Rb pRb CDK46->Rb Phosphorylation/ Inactivation E2F E2F Rb->E2F CellCycle G1/S Transition E2F->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Hypothetical mechanism of this compound's effect on cell cycle progression.

References

Application Notes and Protocols for Studying Polyamine Transport Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. In many pathological conditions, particularly cancer, the polyamine metabolism is dysregulated, often characterized by an increased uptake of extracellular polyamines to meet the high proliferative demand of tumor cells. This reliance on exogenous polyamines makes the polyamine transport system (PTS) an attractive target for therapeutic intervention.

The inhibition of polyamine transport, often in combination with the inhibition of polyamine biosynthesis, presents a promising strategy to deplete intracellular polyamine pools and thereby suppress cell growth. This document provides detailed application notes and protocols for studying polyamine transport systems, with a focus on the use of specific polyamine transport inhibitors (PTIs). While the originally requested "Thermohexamine hydrochloride" appears to be a non-existent or erroneously named compound, this guide will utilize well-characterized PTIs, AMXT 1501 and Trimer44NMe , as illustrative examples.

Featured Polyamine Transport Inhibitors

AMXT 1501 and Trimer44NMe are potent, competitive inhibitors of the polyamine transport system. They are designed to block the uptake of extracellular polyamines, thereby sensitizing cells, particularly cancer cells, to inhibitors of polyamine biosynthesis, such as difluoromethylornithine (DFMO).

Table 1: Characteristics of Featured Polyamine Transport Inhibitors

InhibitorDescription
AMXT 1501 A novel polyamine transport inhibitor designed to block the uptake of polyamines, essential for tumor growth and survival. It is often used in combination with DFMO to comprehensively suppress polyamine metabolism.[1][2]
Trimer44NMe A competitive polyamine transport inhibitor that has been shown to be effective in reducing the viability of cancer cells, particularly in combination with DFMO, by inducing apoptosis or diminishing proliferation.[3][4]

Quantitative Data

The efficacy of polyamine transport inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are crucial for comparing the potency of different inhibitors and for designing effective experiments.

Table 2: In Vitro Inhibitory Activity of AMXT 1501

Cell LineAssay ConditionsIC50 (µM)Reference
Neuroblastoma Cell LinesSingle agent treatment14.13 - 17.72[5][6]
Diffuse Intrinsic Pontine Glioma (DIPG) Cell LinesSingle agent treatment4 - 10[7]

Table 3: In Vitro Inhibitory Activity of Trimer44NMe

Cell LineAssay ConditionsEC50 (µM)Reference
L3.6pl Human Pancreatic CancerInhibition of spermidine (1 µM) uptake in DFMO-treated cells1.4[8]

Table 4: Comparative Inhibitory Constants (Ki) for Polyamine Transport

InhibitorSubstrateKi (µM)Reference
AMXT 1501[3H]-SpermidineSimilar to Trimer44NMe[9][10]
Trimer44NMe[3H]-SpermidineSimilar to AMXT 1501[9][10]

Signaling Pathways

The inhibition of polyamine transport, leading to intracellular polyamine depletion, has significant downstream effects on various signaling pathways that regulate cell growth and proliferation.

Polyamine_Transport_Inhibition_Pathway Signaling Consequences of Polyamine Transport Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Polyamine_Transporter Polyamine Transporter (e.g., SLC3A2) Intracellular_Polyamines Intracellular Polyamines Polyamine_Transporter->Intracellular_Polyamines Extracellular_Polyamines Extracellular Polyamines Extracellular_Polyamines->Polyamine_Transporter Uptake mTORC1_Pathway mTORC1 Signaling (4EBP1, p70S6K) Intracellular_Polyamines->mTORC1_Pathway Activates RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Signaling Intracellular_Polyamines->RAS_RAF_MEK_ERK_Pathway Modulates Cell_Growth_Proliferation Cell Growth & Proliferation Intracellular_Polyamines->Cell_Growth_Proliferation Essential for mTORC1_Pathway->Cell_Growth_Proliferation Promotes RAS_RAF_MEK_ERK_Pathway->Cell_Growth_Proliferation Promotes Apoptosis Apoptosis PTI Polyamine Transport Inhibitor (PTI) (e.g., AMXT 1501, Trimer44NMe) PTI->Polyamine_Transporter Inhibits PTI->Cell_Growth_Proliferation Inhibits PTI->Apoptosis Induces

Consequences of Polyamine Transport Inhibition

Depletion of intracellular polyamines through transport inhibition can lead to the downregulation of the mTORC1 signaling pathway, which is a key regulator of protein synthesis and cell growth.[1][11] This is evidenced by altered phosphorylation of mTORC1 downstream targets like 4EBP1 and p70S6K.[1][11] The RAS-RAF-MEK-ERK pathway, another critical cascade in cell proliferation, is also modulated by intracellular polyamine levels.

Experimental Protocols

Radiolabeled Spermidine Uptake Assay

This assay is the gold standard for directly measuring the activity of the polyamine transport system and the efficacy of its inhibitors.

Radiolabeled_Uptake_Workflow Workflow for Radiolabeled Spermidine Uptake Assay Seed_Cells Seed cells in a multi-well plate Pre_treat Pre-treat with PTI (e.g., AMXT 1501) or vehicle Seed_Cells->Pre_treat Add_Radiolabel Add [3H]-Spermidine (with or without excess cold spermidine for background) Pre_treat->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Wash Wash cells with ice-cold PBS Incubate->Wash Lyse Lyse cells Wash->Lyse Scintillation Perform liquid scintillation counting Lyse->Scintillation Analyze Analyze data (CPM) to determine uptake inhibition Scintillation->Analyze

Radiolabeled Spermidine Uptake Assay Workflow

Materials:

  • Cell line of interest

  • Complete culture medium

  • Polyamine transport inhibitor (e.g., AMXT 1501 or Trimer44NMe)

  • [3H]-Spermidine (radiolabeled)

  • Unlabeled ("cold") spermidine

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Multi-well culture plates (e.g., 24-well)

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Pre-treatment with Inhibitor:

    • Prepare working solutions of the PTI in culture medium at various concentrations.

    • Aspirate the culture medium from the wells and replace it with the medium containing the PTI or vehicle control.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Radiolabeled Spermidine Incubation:

    • Prepare the uptake solution containing [3H]-spermidine in culture medium. A typical concentration is 1 µM.

    • For determining non-specific uptake (background), prepare an uptake solution containing [3H]-spermidine and a high concentration of unlabeled spermidine (e.g., 100 µM).

    • Aspirate the pre-treatment medium and add the [3H]-spermidine uptake solution to the respective wells.

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Washing:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis:

    • Add an appropriate volume of lysis buffer (e.g., 200 µL of RIPA buffer) to each well.

    • Incubate for 10-15 minutes at room temperature with gentle agitation.

  • Scintillation Counting:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation fluid to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from wells with excess cold spermidine) from the total CPM of all other wells to obtain the specific uptake.

    • Calculate the percentage of inhibition for each PTI concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the PTI concentration to determine the IC50 value.

Cell Proliferation (WST-1) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a robust method to assess the cytostatic or cytotoxic effects of polyamine transport inhibitors.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Polyamine transport inhibitor (e.g., AMXT 1501 or Trimer44NMe)

  • DFMO (optional, for combination studies)

  • WST-1 reagent

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the PTI (and DFMO, if applicable) in culture medium.

    • Aspirate the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

  • WST-1 Incubation:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed. The optimal incubation time may vary between cell lines.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value for cell growth inhibition.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies, thereby measuring long-term cell survival and reproductive integrity after treatment with a PTI.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Polyamine transport inhibitor (e.g., AMXT 1501 or Trimer44NMe)

  • 6-well or 100 mm culture dishes

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Cell Treatment: Treat cells in a larger culture vessel (e.g., T-25 flask) with the PTI at various concentrations for a defined period (e.g., 24 hours).

  • Cell Seeding:

    • After treatment, harvest the cells by trypsinization and perform a cell count.

    • Seed a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates or 100 mm dishes containing fresh, drug-free medium.

  • Colony Formation: Incubate the plates undisturbed for 1-3 weeks at 37°C, allowing colonies to form. The incubation time depends on the growth rate of the cell line.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the colonies with PBS.

    • Fix the colonies with the fixation solution for 10-15 minutes.

    • Aspirate the fixative and stain the colonies with the crystal violet solution for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100% for the control group.

    • Surviving Fraction (SF): (Number of colonies counted for a given treatment / Number of cells seeded) / PE.

    • Plot the surviving fraction against the PTI concentration on a semi-log plot.

Conclusion

The study of polyamine transport systems is a rapidly evolving field with significant implications for the development of novel therapeutics. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the efficacy of polyamine transport inhibitors like AMXT 1501 and Trimer44NMe. By utilizing these methods, scientists can further elucidate the role of polyamine transport in disease and accelerate the discovery of new treatment strategies.

References

Application Notes and Protocols: Tetrodotoxin (TTX) in Marine Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Thermohexamine hydrochloride" did not yield any recognized compound in scientific literature. Therefore, these application notes are based on a well-characterized marine-derived compound, Tetrodotoxin (TTX) , to illustrate the requested format and content for researchers, scientists, and drug development professionals.

Introduction to Tetrodotoxin (TTX)

Tetrodotoxin is a potent neurotoxin found in various marine and terrestrial organisms, most famously in pufferfish (Fugu), but also in octopuses, crabs, and newts. It is a product of marine bacteria such as Pseudoalteromonas and Vibrio species. TTX is a highly specific blocker of voltage-gated sodium channels (VGSCs) on the outer pore of the channel, which are essential for nerve and muscle impulse transmission. This property makes it an invaluable tool in neuroscience and pharmacology for isolating and studying neural pathways, characterizing sodium channel subtypes, and in the development of novel analgesics.

Mechanism of Action

Tetrodotoxin's primary molecular target is the α-subunit of most voltage-gated sodium channels. It binds to site 1 of the channel's outer pore, physically occluding the passage of sodium ions. This blockage prevents the generation and propagation of action potentials in neurons and muscle cells, leading to paralysis and sensory blockade. The high affinity and specificity of TTX for these channels allow for its use in distinguishing between TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) sodium channel isoforms, which is critical in pain research and drug development.

Signaling Pathway Diagram: TTX Inhibition of Neuronal Action Potential

TTX_Mechanism cluster_neuron Neuronal Axon cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ (Intracellular) VGSC->Na_in Na_out Na+ (Extracellular) Na_out->VGSC Influx Depolarization Membrane Depolarization Na_in->Depolarization Causes Action_Potential Action Potential Propagation Depolarization->Action_Potential Triggers TTX Tetrodotoxin (TTX) TTX->VGSC Blocks

Caption: Mechanism of Tetrodotoxin (TTX) blocking the voltage-gated sodium channel.

Quantitative Data

The efficacy and specificity of Tetrodotoxin are quantified by its binding affinity and inhibitory concentration across different sodium channel subtypes.

Parameter Nav1.1 (TTX-S) Nav1.5 (TTX-R) Nav1.7 (TTX-S) Reference
IC₅₀ (nM) 10.2 ± 1.5> 30,0005.8 ± 0.7[1][2]
Kᵢ (nM) ~5 - 10> 1,000~1 - 5[3][4]

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) values can vary based on experimental conditions and cell types used.

Experimental Protocols

Protocol 4.1: In Vitro Electrophysiology - Patch Clamp Recording

This protocol details the use of TTX to isolate specific ion channel currents in cultured neurons using the whole-cell patch-clamp technique.

Objective: To block voltage-gated sodium currents to study other ion channels (e.g., potassium or calcium channels).

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 Na₂-ATP (pH 7.2)

  • Tetrodotoxin (citrate-free), 1 mM stock solution in distilled water

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare the external solution and add TTX to a final concentration of 300 nM to 1 µM. This concentration is sufficient to block most TTX-S channels.

  • Establish a whole-cell patch-clamp configuration on a cultured neuron.

  • Record baseline currents using a voltage-step protocol designed to elicit the currents of interest.

  • Perfuse the cell with the TTX-containing external solution for 2-5 minutes.

  • Apply the same voltage-step protocol and record the remaining currents. The difference between the currents before and after TTX application represents the TTX-sensitive sodium current.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Neurons B Prepare External/Internal Solutions A->B C Prepare TTX Stock B->C F Perfuse with TTX Solution C->F D Establish Whole-Cell Patch Clamp E Record Baseline Currents (Control) D->E E->F G Record Post-TTX Currents F->G H Subtract Post-TTX from Baseline G->H I Isolate TTX-Sensitive Sodium Current H->I

Caption: Workflow for isolating TTX-sensitive currents using patch-clamp electrophysiology.

Protocol 4.2: In Vivo Nociception Assay - Hargreaves Test

This protocol describes how to assess the analgesic properties of a peripherally acting compound that may target TTX-R channels, using TTX to block confounding signals from TTX-S channels.

Objective: To evaluate the effect of a test compound on thermal nociception while blocking TTX-S sodium channels.

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Test compound

  • Tetrodotoxin solution (e.g., 5 µg in 50 µL saline)

  • Plantar test apparatus (Hargreaves apparatus)

  • Intraplantar injection needles (30-gauge)

Procedure:

  • Acclimatize rats to the testing environment and apparatus for at least 30 minutes.

  • Measure baseline thermal withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw. Record the time taken for the rat to withdraw its paw. Average three measurements.

  • Administer an intraplantar injection of TTX into the hind paw to block local TTX-S channels.

  • After 15-20 minutes, administer the test compound via the desired route (e.g., systemically or locally).

  • At set time points (e.g., 30, 60, 90, 120 minutes) post-test compound administration, re-measure the thermal withdrawal latency.

  • An increase in withdrawal latency compared to control (vehicle + TTX) indicates an analgesic effect mediated by targets other than TTX-S channels (potentially TTX-R channels).

Applications in Drug Development

  • Target Validation: TTX is used to validate voltage-gated sodium channels as targets for analgesia. By comparing the effects of novel channel blockers in the presence and absence of TTX, researchers can determine their specificity for TTX-S versus TTX-R isoforms.

  • High-Throughput Screening: While TTX itself is a toxin, its binding site is a target for developing non-toxic, small-molecule blockers. TTX can be used in competitive binding assays to screen for compounds that interact with this site.

  • Neuropathic Pain Models: TTX can be administered to animal models of neuropathic pain to determine the contribution of TTX-S channel activity to the overall pain state. This helps in dissecting the complex mechanisms of chronic pain.

Safety and Handling

Tetrodotoxin is an extremely potent toxin and must be handled with extreme care.

  • Toxicity: The lethal dose for humans is estimated to be 1-2 mg. Exposure can occur through inhalation of powder, ingestion, or absorption through broken skin.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses. When handling the powdered form, a fume hood and appropriate respiratory protection are mandatory.

  • Disposal: All waste materials contaminated with TTX must be decontaminated with a strong base (e.g., 1 M NaOH) and disposed of according to institutional guidelines for hazardous chemical waste.

  • Accidental Exposure: In case of accidental exposure, seek immediate medical attention. There is no specific antidote, and treatment is supportive, focusing on respiratory assistance.

References

Troubleshooting & Optimization

Overcoming poor solubility of Thermohexamine hydrochloride in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Thermohexamine hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a polyamine compound. Like many amine hydrochloride salts, its aqueous solubility can be limited, particularly in certain pH ranges, which can pose challenges for its use in various experimental and pharmaceutical applications.[1] Achieving adequate concentration in physiological buffers is crucial for in vitro and in vivo studies, formulation development, and ensuring reliable experimental outcomes.

2. What are the primary factors influencing the solubility of this compound?

The solubility of this compound, an amine salt, is significantly influenced by:

  • pH of the buffer: The pH of the solution affects the ionization state of the amine groups.[2]

  • Buffer composition and ionic strength: The presence of other ions in the buffer can impact solubility through effects like the common ion effect.[3][1][4]

  • Temperature: Solubility of most solids in liquids increases with temperature.

  • Presence of excipients: Co-solvents, surfactants, and complexing agents can enhance solubility.[5]

3. What is the "common ion effect" and how does it affect this compound solubility?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[3][1] In the case of this compound (Thermohexamine-HCl), adding a buffer or solution that contains a high concentration of chloride ions (Cl-) can reduce its solubility by shifting the dissolution equilibrium towards the solid, undissolved salt.[3][4]

4. Can I simply increase the temperature to improve solubility?

While increasing the temperature can be a straightforward method to increase the solubility of many compounds, it is crucial to consider the thermal stability of this compound. Elevated temperatures can potentially lead to degradation of the compound, compromising its integrity and biological activity. It is essential to perform stability studies before relying on temperature elevation for solubility enhancement.

5. Are there any chemical modifications that can be made to Thermohexamine to improve its solubility?

While not a direct troubleshooting step for the existing hydrochloride salt, forming a different salt of the parent Thermohexamine base with a different counter-ion is a common strategy in drug development to improve solubility and other physicochemical properties.[3][1][6] This, however, involves chemical synthesis and is a more advanced approach typically undertaken during lead optimization.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome poor solubility of this compound in your experiments.

Problem: Precipitate forms when dissolving this compound in my aqueous buffer.

This is a common indication that the solubility limit has been exceeded under the current conditions. Follow these steps to diagnose and resolve the issue:

Step 1: Initial Assessment and pH Adjustment

  • Verify the pH of your final solution. The solubility of amine hydrochlorides is highly pH-dependent.

  • Action: Systematically vary the pH of your buffer. For a basic amine hydrochloride, lowering the pH (making it more acidic) will generally increase solubility.

Experimental Protocol: pH-Dependent Solubility Profiling

A detailed protocol for determining the solubility of this compound at different pH values is provided in the "Experimental Protocols" section below.

Step 2: Buffer Composition and the Common Ion Effect

  • Examine your buffer composition. High concentrations of chloride ions (e.g., from NaCl or KCl used to adjust ionic strength) can suppress the solubility of this compound due to the common ion effect.

  • Action: If possible, substitute the chloride salt with a non-chloride alternative (e.g., potassium phosphate (B84403) or sodium sulfate) to adjust the ionic strength.

Step 3: Employing Solubility-Enhancing Excipients

If pH optimization and buffer modification are insufficient, consider the use of solubility-enhancing agents.

  • Co-solvents: Introduce a water-miscible organic solvent.

  • Surfactants: Use a surfactant to aid in the dispersion and solubilization of the compound.

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its apparent solubility.[5]

Experimental Protocol: Screening for Effective Solubility Enhancers

A detailed protocol for screening various excipients is available in the "Experimental Protocols" section.

Problem: My solution appears clear, but I suspect not all of the this compound has dissolved.

Visual inspection can be misleading. It is crucial to quantify the amount of dissolved compound.

Step 1: Quantify the Soluble Fraction

  • Action: Prepare a saturated solution, centrifuge to pellet any undissolved solid, and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Experimental Protocol: Quantitative Solubility Determination

Refer to the "Experimental Protocols" section for a detailed method on how to accurately measure solubility.

Data Presentation

The following tables present hypothetical, yet plausible, solubility data for this compound to illustrate the effects of pH and various excipients.

Table 1: pH-Dependent Solubility of this compound

Buffer pHBuffer SystemTemperature (°C)Solubility (mg/mL)
4.0Citrate2525.2
5.0Acetate2515.8
6.0MES255.1
7.0Phosphate251.3
7.4PBS250.8
8.0Tris250.5

Table 2: Effect of Excipients on this compound Solubility in PBS (pH 7.4)

ExcipientConcentration (%)Temperature (°C)Solubility (mg/mL)Fold Increase
None-250.81.0
Ethanol (B145695)5252.12.6
Propylene Glycol5253.54.4
Tween® 801254.25.3
Hydroxypropyl-β-Cyclodextrin102512.615.8

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Poor Solubility

G cluster_0 start Start: Poor Solubility Observed check_ph Measure pH of Solution start->check_ph adjust_ph Systematically Lower pH check_ph->adjust_ph pH not optimal recheck_solubility1 Solubility Improved? adjust_ph->recheck_solubility1 check_buffer Examine Buffer Composition for Common Ions (Cl-) recheck_solubility1->check_buffer No end_success Problem Solved recheck_solubility1->end_success Yes modify_buffer Replace Chloride Salts check_buffer->modify_buffer recheck_solubility2 Solubility Improved? modify_buffer->recheck_solubility2 add_excipients Screen Solubility Enhancers (Co-solvents, Surfactants, Cyclodextrins) recheck_solubility2->add_excipients No recheck_solubility2->end_success Yes recheck_solubility3 Solubility Improved? add_excipients->recheck_solubility3 recheck_solubility3->end_success Yes end_fail Consult Further/ Consider Alternative Salt Form recheck_solubility3->end_fail No

A step-by-step workflow for troubleshooting poor solubility.

Diagram 2: Decision Pathway for Selecting a Solubility Enhancement Strategy

G cluster_1 start Initial Assessment of This compound ph_solubility Determine pH-Solubility Profile start->ph_solubility is_ph_sufficient Is solubility sufficient at desired pH? ph_solubility->is_ph_sufficient use_ph_adjustment Strategy: pH Adjustment is_ph_sufficient->use_ph_adjustment Yes common_ion_check Is buffer high in Cl-? is_ph_sufficient->common_ion_check No final_formulation Final Formulation use_ph_adjustment->final_formulation buffer_modification Strategy: Buffer Modification common_ion_check->buffer_modification Yes excipient_screening Screen Excipients common_ion_check->excipient_screening No buffer_modification->final_formulation select_excipient Select Optimal Excipient excipient_screening->select_excipient select_excipient->final_formulation

A decision-making pathway for choosing a suitable solubility enhancement method.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination by the Shake-Flask Method

Objective: To accurately determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Orbital shaker or rotator

  • Microcentrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains.

    • Add a known volume of the selected buffer (e.g., 1 mL) to the tube.

  • Equilibration:

    • Seal the tubes tightly.

    • Place the tubes on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with the mobile phase or an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To determine the solubility of this compound across a range of pH values.

Procedure:

  • Prepare a series of buffers with different pH values (e.g., from pH 4 to 8).

  • For each pH value, perform the "Quantitative Solubility Determination by the Shake-Flask Method" as described in Protocol 1.

  • Plot the determined solubility (mg/mL) as a function of pH to generate the pH-solubility profile.

Protocol 3: Screening for Effective Solubility Enhancers

Objective: To identify effective excipients for increasing the solubility of this compound.

Procedure:

  • Prepare stock solutions of various excipients (e.g., 20% w/v Ethanol, 20% w/v Propylene Glycol, 5% w/v Tween® 80, 40% w/v HP-β-Cyclodextrin) in the target aqueous buffer (e.g., PBS pH 7.4).

  • In separate microcentrifuge tubes, prepare solutions containing different final concentrations of each excipient by mixing the stock solutions with the buffer. For example, for a 5% ethanol solution, mix 250 µL of 20% ethanol stock with 750 µL of buffer.

  • For each excipient concentration, perform the "Quantitative Solubility Determination by the Shake-Flask Method" as described in Protocol 1.

  • Include a control experiment with no excipient.

  • Compare the solubility values obtained in the presence of different excipients and concentrations to identify the most effective solubility enhancer.

References

How to prevent degradation of Thermohexamine hydrochloride during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Thermohexamine hydrochloride during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as an aliphatic polyamine salt, is susceptible to several factors that can induce degradation. The primary environmental and chemical stressors include:

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides and other oxidation products. This is often a significant degradation pathway for amines.

  • High pH (alkaline conditions): While the hydrochloride salt is generally stable, exposure to basic conditions can neutralize the salt, forming the free base. The free amine is typically more reactive and prone to degradation.

  • Elevated Temperatures: Heat can accelerate the rate of all chemical degradation reactions.[1]

  • Light Exposure (Photodegradation): UV or visible light can provide the energy to initiate degradation reactions.

  • Interaction with Excipients: In formulated products, reactive excipients can interact with the amine functional groups, leading to degradation products.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions. It is recommended to avoid metal containers for storage.[2][3]

Q2: What are the best practices for storing this compound to ensure its stability?

A2: To maintain the integrity of this compound, proper storage is crucial. Follow these guidelines:

  • Container: Store in a tightly sealed, non-metallic container.[2][3] Glass or other inert materials are recommended.

  • Atmosphere: For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The material is noted to be air and moisture sensitive.[2][3]

  • Temperature: Store in a cool, well-ventilated area, away from direct sunlight and sources of heat and ignition.[4] Refer to the product label for specific recommended storage temperatures.[3]

  • Moisture: Protect from moisture, as it can accelerate degradation.[2][3]

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: The appearance of unexpected peaks often indicates the presence of degradation products or impurities. Consider the following possibilities:

  • Sample Preparation: The conditions used for sample preparation (e.g., solvent pH, temperature, exposure to air and light) may be causing degradation.

  • Mobile Phase Interaction: The mobile phase composition, particularly its pH, could be contributing to on-column degradation.

  • Matrix Effects: If you are analyzing samples from a complex matrix, components of the matrix could be interfering with your analysis or causing degradation.

  • Degradation During Storage: The sample may have degraded during storage before analysis.

To troubleshoot, it is recommended to conduct a forced degradation study to identify the retention times of potential degradation products.

Troubleshooting Guide: Degradation During Sample Preparation

IssuePotential CauseRecommended Solution
Loss of Analyte / Appearance of New Peaks Oxidative Degradation • Prepare solutions fresh and analyze them promptly.• Use de-gassed solvents to minimize dissolved oxygen.• Consider adding an antioxidant (e.g., BHT, sodium metabisulfite) to the sample solvent, but verify its compatibility and lack of interference with the analysis.• Handle the sample under an inert atmosphere if possible.
Alkaline pH-Induced Degradation • Maintain the pH of the sample solution in the acidic range (e.g., pH 3-5) to ensure the amine remains protonated and stable.• Use buffered solutions for sample dilution.
Thermal Degradation • Avoid heating samples during preparation. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time.• Store prepared samples in a cool environment (e.g., refrigerated autosampler) while awaiting analysis.
Photodegradation • Protect samples from light by using amber vials or by wrapping vials in aluminum foil.• Minimize the exposure of the sample to ambient light during preparation steps.
Poor Peak Shape or Tailing Interaction with Silanols on HPLC Column • Use a mobile phase with a competing amine (e.g., triethylamine) to block active sites on the column.• Operate at a lower pH to ensure the amine is fully protonated and to suppress silanol (B1196071) activity.• Use a modern, end-capped HPLC column designed for the analysis of basic compounds.

Experimental Protocols

Protocol for Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS) is highly recommended for peak identification.

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound and the stock solution to dry heat (e.g., 80 °C) in an oven.

    • Photolytic Degradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary to prevent damage to the HPLC column.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. An LC-MS method is ideal for identifying the mass of the degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

    • Determine the peak purity of the main component to ensure that no degradation products are co-eluting.

    • If using LC-MS, analyze the mass spectra of the degradation peaks to propose structures for the degradation products.

Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hours
Base Hydrolysis 0.1 M - 1 M NaOH24 - 72 hours
Oxidation 3% H₂O₂24 - 72 hours
Thermal (Dry Heat) 80 °C24 - 72 hours
Photolytic ICH Q1B conditionsN/A

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_output Outcome stock Prepare 1 mg/mL Stock Solution control Unstressed Control Sample stock->control acid Acid Hydrolysis (0.1M - 1M HCl) stock->acid base Base Hydrolysis (0.1M - 1M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples control->neutralize acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc ms LC-MS Analysis for Identification hplc->ms pathways Identify Degradation Pathways ms->pathways method Validate Stability-Indicating Method pathways->method

Caption: Workflow for a forced degradation study of this compound.

G cluster_prevention Prevention Strategies cluster_degradation Degradation Triggers storage Proper Storage: Cool, Dark, Inert Atmosphere, Non-Metallic Container thermo Thermohexamine Hydrochloride (Stable) storage->thermo preserves sample_prep Optimized Sample Preparation: Acidic pH, Low Temp, Protect from Light, Use Antioxidants sample_prep->thermo maintains stability of analysis Appropriate Analytical Method: Inert Column, pH-Controlled Mobile Phase analysis->thermo ensures accurate analysis of stressors Stressors: Heat, Light, O2, High pH, Reactive Excipients, Metal Ions stressors->thermo induces degraded Degradation Products thermo->degraded degrades to

Caption: Key factors influencing this compound stability.

References

Troubleshooting inconsistent results in Thermohexamine hydrochloride bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thermohexamine Hydrochloride Bioassays

Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The bioassay data, protocols, and troubleshooting scenarios described are based on established methodologies for common kinase inhibitors and are intended to serve as a general guide for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), which are dual-specificity protein kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of the downstream kinases ERK1 and ERK2, which are critical for regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a common feature in various cancers, making MEK1/2 a key therapeutic target.[3]

Q2: Which primary bioassays are recommended for evaluating the activity of this compound?

A2: To comprehensively evaluate the biological activity of this compound, we recommend a multi-assay approach:

  • Cell-Based Proliferation/Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): These assays are crucial for determining the compound's effect on the growth and viability of cancer cell lines with known MAPK pathway mutations (e.g., BRAF or RAS mutations). They provide key data for calculating IC50 (half-maximal inhibitory concentration) values.[4]

  • Target Engagement/Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA): These assays are essential to confirm that this compound is acting on its intended target. Specifically, they are used to measure the reduction in phosphorylated ERK1/2 (p-ERK1/2) levels in cells treated with the compound.[5][6]

  • In Vitro Kinase Assays: These biochemical assays directly measure the inhibitory activity of this compound on purified MEK1/2 enzymes, helping to determine its potency and selectivity.[7][8]

Troubleshooting Inconsistent Cell Viability Assay Results

Q3: My IC50 values for this compound vary significantly between experiments. What are the common causes?

A3: High variability in IC50 values is a frequent issue in cell-based assays and can stem from several factors.[4][9]

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.[10]

  • Edge Effects: Wells on the perimeter of 96-well plates are prone to evaporation, which can concentrate the compound and affect cell growth. It is best practice to fill outer wells with sterile PBS or media and not use them for experimental data.[7][9]

  • Compound Solubility and Stability: this compound may precipitate at high concentrations in aqueous media. Visually inspect for precipitation after adding the compound to the wells. Ensure the compound is fully dissolved in the initial stock (e.g., DMSO) and that the final DMSO concentration is consistent and low (<0.5%) across all wells.[7][11]

  • Biological Variation: The metabolic state and passage number of cells can influence their response to treatment. Use cells within a consistent, low passage number range for all experiments.

Potential Cause Troubleshooting Action Expected Outcome
Inconsistent Cell SeedingMix cell suspension thoroughly between pipetting steps. Use a multichannel pipette for consistency.Lower standard deviation between replicate wells.
Edge Effects in PlateDo not use the outer wells for data points. Fill them with sterile buffer or media instead.[7]Reduced variability and elimination of artificially high/low readings in outer wells.
Compound PrecipitationPrepare fresh dilutions for each experiment. Check for precipitate under a microscope after dosing.[11]Consistent dose-response curves without sharp drop-offs at high concentrations.
High Cell Passage NumberMaintain a cell bank and use cells below a specific passage number (e.g., <20).More reproducible cellular response to the compound.

Q4: I'm observing unexpected toxicity in my vehicle control wells (DMSO). What could be wrong?

A4: While DMSO is a common solvent, it can be toxic to some cell lines, especially at higher concentrations.

  • Check Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be below 0.5% and must be consistent across all wells, including untreated controls.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to DMSO. A DMSO toxicity curve should be run to determine the maximum tolerated concentration for your specific cell line.

  • Solvent Quality: Use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.

Troubleshooting Western Blots for p-ERK1/2 Inhibition

Q5: I am seeing a weak or no signal for phosphorylated ERK (p-ERK) even in my positive control samples.

A5: A weak or absent p-ERK signal can prevent accurate assessment of this compound's efficacy.[12][13]

  • Insufficient Stimulation: Ensure that your positive control cells (untreated or vehicle-treated) are properly stimulated to induce the MAPK pathway. This can be achieved by serum stimulation or treatment with a growth factor (e.g., EGF) or a phorbol (B1677699) ester (e.g., PMA).[14]

  • Sample Preparation: It is critical to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins during sample collection and processing.[5] Keep samples on ice at all times.

  • Antibody Issues: The primary antibody against p-ERK may have lost activity. Verify its efficacy using a known positive control lysate. Ensure you are using the recommended antibody concentration and incubation conditions (e.g., overnight at 4°C).[6][13]

Q6: My Western blot has high background, making it difficult to quantify the p-ERK and total ERK bands.

A6: High background can obscure specific bands and interfere with accurate quantification.[15][16][17]

  • Insufficient Blocking: Blocking prevents non-specific antibody binding. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins that can cause background.[14][17]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations may need to be optimized. Titrate the antibodies to find the lowest concentration that still provides a strong specific signal.[15][17]

  • Inadequate Washing: Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer is standard practice.[12][15]

Potential Cause Troubleshooting Action Expected Outcome
High Antibody ConcentrationTitrate primary and secondary antibody dilutions.[16]Reduced background with a clear signal-to-noise ratio.
Insufficient BlockingIncrease blocking time to 1-2 hours. Use 5% BSA in TBST for phospho-antibodies.[17]Cleaner membrane with less non-specific binding.
Inadequate WashingIncrease the number of washes (e.g., 3x 10 minutes) after antibody incubations.[15]Lower overall background signal.
Membrane Dried OutEnsure the membrane remains wet throughout the entire process.[17]Uniform background without splotches or dark spots.

Visualizations and Protocols

Signaling Pathway Diagram

MEK_ERK_Pathway Stimuli Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase (RTK) Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription P Response Cell Proliferation & Survival Transcription->Response Drug Thermohexamine HCl Drug->MEK

Caption: The MAPK/ERK signaling pathway with the inhibitory action of Thermohexamine HCl on MEK1/2.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Inconsistent Bioassay Results CheckAssay Review Assay Protocol & Execution Start->CheckAssay CheckReagents Verify Reagent Quality & Concentrations CheckAssay->CheckReagents No Pipetting Pipetting Error or Inconsistent Mixing? CheckAssay->Pipetting Yes CheckCells Assess Cell Health & Seeding Density CheckReagents->CheckCells No Solubility Compound Solubility Issues? CheckReagents->Solubility Yes Contamination Contamination Check (Mycoplasma, etc.) CheckCells->Contamination No Passage High Passage Number? CheckCells->Passage Yes Calibrate Calibrate Pipettes & Standardize Technique Pipetting->Calibrate OptimizeSolvent Optimize Solvent or Lower Concentration Solubility->OptimizeSolvent NewCells Thaw New Vial of Low-Passage Cells Contamination->NewCells Passage->NewCells End Consistent Results Calibrate->End OptimizeSolvent->End NewCells->End

Caption: A logical workflow for troubleshooting inconsistent results in cell-based bioassays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability by assessing the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by living cells.[18][19][20]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[19] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the crystals.[18]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 2: Western Blot for p-ERK1/2 Inhibition

This protocol detects the levels of phosphorylated ERK1/2 relative to total ERK1/2 to confirm target engagement.[5][6][14]

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a positive control (e.g., EGF-stimulated) and a vehicle control.

  • Cell Lysis: Place the culture plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Normalize the protein concentrations for all samples. Denature the protein by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[14]

    • Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[6][21]

    • Wash the membrane three times for 10 minutes each with TBST.[15]

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[14]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2. The ratio of p-ERK to total ERK is then calculated to determine the extent of inhibition.[6]

References

Improving the yield of synthetic Thermohexamine hydrochloride derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies and troubleshooting advice for the synthesis of amine hydrochloride derivatives. The compound "Thermohexamine hydrochloride" is not readily identifiable in public scientific literature. Therefore, this document addresses common challenges and optimization techniques applicable to a broad range of amine hydrochloride syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of amine hydrochloride salts?

A1: Low yields can stem from several factors:

  • Incomplete reaction: The initial amination reaction may not have gone to completion.

  • Loss of product during workup: The amine hydrochloride salt may have some solubility in the chosen solvent, leading to loss during filtration.[1]

  • Formation of byproducts: Side reactions can consume the starting materials or the desired product.

  • Decomposition: The amine or its salt may be unstable under the reaction or isolation conditions.[2]

  • Poor precipitation or crystallization: The salt may remain dissolved or form an oil, making isolation difficult.

Q2: My product is precipitating as an oil or a sticky solid instead of a crystalline powder. What can I do?

A2: "Oiling out" is a common problem. Here are some strategies to induce crystallization:

  • Use anhydrous conditions: The presence of water can sometimes prevent crystallization. Using anhydrous solvents and HCl gas or a solution of HCl in an anhydrous solvent (like dioxane or ether) is often recommended.[3]

  • Solvent selection: The choice of solvent is critical. A solvent in which the free amine is soluble but the hydrochloride salt is insoluble is ideal. You can try adding a non-polar "anti-solvent" (like diethyl ether, hexane, or toluene) to a solution of the salt in a more polar solvent to induce precipitation.

  • Temperature control: Slow cooling of the solution can promote the formation of crystals over oils. Try cooling the solution gradually in an ice bath or refrigerator.

  • Seeding: If you have a small amount of crystalline product, adding a "seed crystal" to the solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Q3: How can I remove inorganic salts (like NaCl) from my amine hydrochloride product?

A3: If you used aqueous HCl and a base (like NaOH or NaHCO3) in your workup, you might have inorganic salt contamination.

  • Solvent washing: Inorganic salts are generally insoluble in many organic solvents. Washing your crude product with a solvent like acetone (B3395972) or isopropanol, in which your desired salt has low solubility, can remove them.[4]

  • Recrystallization: Choose a solvent system in which your amine hydrochloride is soluble at high temperatures but insoluble at low temperatures, while the inorganic salt remains insoluble.

  • Phase separation: If your product is soluble in an organic solvent, you can perform a liquid-liquid extraction to remove the water-soluble inorganic salts.[5]

Q4: My final product is hygroscopic. How should I handle and store it?

A4: Many amine hydrochloride salts readily absorb moisture from the atmosphere.

  • Drying: Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is stable. Using a drying agent like P₂O₅ in a desiccator is also effective. Centrifuging can be a good method for initial drying as it removes excess solvent effectively.[6]

  • Handling: Handle the compound in a glove box or a dry atmosphere whenever possible.

  • Storage: Store the dried compound in a tightly sealed container, preferably in a desiccator with a drying agent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Precipitation of Hydrochloride Salt 1. The salt is too soluble in the reaction solvent. 2. Insufficient HCl was added. 3. The concentration of the amine is too low.1. Add a non-polar anti-solvent (e.g., diethyl ether, hexane) to decrease the solubility of the salt. 2. Check the pH of the solution and add more HCl if necessary. 3. Concentrate the solution by removing some of the solvent under reduced pressure.
Formation of a Persistent Oil or Sludge 1. Presence of water or other impurities. 2. The salt has a low melting point. 3. Rapid precipitation at high concentration.1. Ensure anhydrous conditions. Try dissolving the oil in a minimal amount of a polar solvent (e.g., methanol, isopropanol) and re-precipitating with a non-polar solvent. 2. Cool the mixture slowly with vigorous stirring. 3. Dilute the solution before adding HCl or the anti-solvent.
Product is Colored or Impure 1. Oxidation of the free amine.[7] 2. Side reactions during synthesis. 3. Contamination from starting materials.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the free amine (e.g., by distillation or chromatography) before salt formation. 3. Recrystallize the hydrochloride salt from a suitable solvent system. Treatment with activated charcoal can sometimes remove colored impurities.[4]
Yield Decreases Upon Scale-Up 1. Inefficient heat transfer. 2. Inadequate mixing. 3. Slower rate of addition of reagents.1. Monitor and control the internal reaction temperature carefully. 2. Use appropriate stirring methods (e.g., mechanical stirrer for large volumes). 3. Adjust the rate of addition to maintain the optimal reaction temperature.

Data on Factors Influencing Yield

The following tables summarize the general effects of key experimental parameters on the yield and purity of amine hydrochloride derivatives. The actual optimal conditions will vary depending on the specific substrate.

Table 1: Effect of Solvent on Precipitation Yield

Solvent for Precipitation Typical Polarity Expected Yield of Amine HCl Notes
Diethyl EtherLowHighCommonly used as an anti-solvent. The amine salt is typically very insoluble.
AcetoneMediumMedium-HighCan be effective for precipitation and for washing to remove impurities.[3]
Isopropanol (IPA)MediumMediumThe salt may have some solubility, but it's a good solvent for recrystallization.[4]
Ethanol/MethanolHighLowAmine hydrochlorides are often soluble in short-chain alcohols, making them poor choices for initial precipitation but suitable for recrystallization.[4]
Ethyl AcetateMediumMedium-HighA good alternative to ethers for precipitation.

Table 2: Influence of HCl Source and Temperature on Product Quality

HCl Source Temperature Expected Purity Key Considerations
Anhydrous HCl gas0 °C to RTHighAvoids introducing water, which can lead to oils or hygroscopic products. Requires specialized equipment.
HCl in anhydrous solvent (e.g., Dioxane, Ether)0 °C to RTHighA more convenient way to use anhydrous HCl. Solutions are commercially available.
Concentrated Aqueous HCl0 °C to RTVariableMay introduce too much water, leading to lower yields and difficulty in obtaining a crystalline, anhydrous product.[3]
Acetyl Chloride in Alcohol0 °CHighGenerates anhydrous HCl in situ. The reaction is exothermic and must be controlled.

Experimental Protocols

General Protocol for the Synthesis of an Amine Hydrochloride Salt
  • Dissolution of the Free Amine: Dissolve the free amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to a concentration of approximately 0.1-0.5 M.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of anhydrous HCl (1.0-1.2 equivalents) in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring.

  • Precipitation: As the HCl solution is added, the amine hydrochloride salt should precipitate out of the solution. If no precipitate forms, it may be necessary to reduce the volume of the solvent or add an anti-solvent.

  • Isolation: After the addition is complete, continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified solid under high vacuum to remove all traces of solvent. For hygroscopic salts, drying in a vacuum oven or in a desiccator over a strong drying agent is recommended.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Free Amine cluster_salt_formation Hydrochloride Salt Formation cluster_purification Purification and Drying start Starting Materials reaction Amination Reaction start->reaction workup Workup & Purification reaction->workup free_amine Isolated Free Amine workup->free_amine dissolve Dissolve Amine in Anhydrous Solvent free_amine->dissolve acidify Add Anhydrous HCl (0-5 °C) dissolve->acidify precipitate Precipitation/Crystallization acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under High Vacuum wash->dry final_product Pure Amine Hydrochloride dry->final_product

Caption: Experimental workflow for the synthesis of amine hydrochloride derivatives.

logical_relationships cluster_params Controllable Parameters cluster_outcomes Desired Outcomes solvent Solvent System (Polarity, Anti-solvent) yield Yield solvent->yield major effect crystal Crystal Form (vs. Oil) solvent->crystal critical temp Temperature (Addition, Crystallization) temp->yield affects solubility temp->crystal slow cooling helps hcl HCl Source (Aqueous vs. Anhydrous) purity Purity hcl->purity anhydrous improves hcl->crystal anhydrous prevents oiling conc Concentration conc->yield affects precipitation purity->yield recrystallization may lower yield

References

Managing matrix effects in the analysis of Thermohexamine hydrochloride from complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing matrix effects during the analysis of Thermohexamine hydrochloride from complex biological samples. The information provided is based on established principles of bioanalytical method development and is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Disclaimer: As specific experimental data for this compound is not publicly available, the quantitative data and detailed protocols provided are illustrative examples based on common practices for similar small molecule drug analyses. Method parameters should be optimized for your specific laboratory conditions and instrumentation.

Troubleshooting Guides

Matrix effects, such as ion suppression or enhancement, are significant challenges in LC-MS/MS analysis that can compromise the accuracy, precision, and sensitivity of this compound quantification.[1] This guide provides a systematic approach to identifying and mitigating these effects.

Table 1: Troubleshooting Common Issues in this compound Analysis

Problem Potential Cause (Related to Matrix Effects) Recommended Solution(s)
Low Analyte Response in Sample vs. Standard Ion Suppression: Co-eluting matrix components compete with this compound for ionization, reducing its signal.[1]1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][3] 2. Optimize Chromatography: Modify the LC gradient, column chemistry, or mobile phase to achieve better separation of the analyte from matrix interferences.[4] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[5]1. Use an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes and experiences similar matrix effects, allowing for reliable correction.[2][6] If a SIL-IS is unavailable, a structural analog can be used, but its elution profile must be closely monitored. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[1]
Analyte Signal Enhancement Ion Enhancement: Co-eluting matrix components may facilitate the ionization of this compound, leading to an artificially high signal.1. Post-Column Infusion Experiment: Perform this experiment to identify the retention time regions where enhancement occurs and adjust chromatography to move the analyte away from these regions.[2][4] 2. Thorough Sample Cleanup: As with ion suppression, enhanced sample preparation can remove the components causing signal enhancement.[7][8]
Poor Recovery Inefficient Extraction: The sample preparation method may not be effectively extracting this compound from the complex matrix.1. Optimize Extraction Protocol: Adjust the pH of the sample and extraction solvent for LLE. For SPE, experiment with different sorbents and elution solvents.[9] 2. Evaluate Different Techniques: Compare the recovery from protein precipitation, LLE, and SPE to determine the most effective method for your analyte and matrix.[10][11]
Shifting Retention Times Matrix-Induced Chromatographic Effects: High concentrations of matrix components can interact with the analytical column, altering its properties and affecting the retention of this compound.1. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 2. Incorporate a Wash Step: Include a robust wash step at the end of each chromatographic run to clean the column. 3. Improve Sample Cleanup: Reducing the amount of matrix injected onto the column is the most effective long-term solution.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound signal is inconsistent or lower than expected in biological samples compared to standards in a neat solvent. How can I determine if this is due to matrix effects?

A1: The discrepancy in signal response is a classic indicator of matrix effects.[1] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis.

  • Post-Column Infusion: This qualitative technique helps visualize regions of ion suppression or enhancement in your chromatogram.[4][12] A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute.

  • Post-Extraction Spike (Quantitative Assessment): This involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte (Set A) to the peak area of the analyte in a clean solvent at the same concentration (Set B). The matrix effect (ME) can be calculated as: ME (%) = (A / B) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q2: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A2: The optimal technique depends on the specific matrix (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of this compound.

  • Protein Precipitation (PPT): This is a simple and fast method but is often less clean, potentially leaving behind phospholipids (B1166683) and other small molecules that can cause significant matrix effects.[8][9]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[2][10] Optimization of pH and solvent choice is crucial for good recovery.

  • Solid Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences, providing the cleanest extracts.[2][8] It offers high selectivity through the choice of different sorbent chemistries (e.g., reversed-phase, ion-exchange).

It is recommended to evaluate all three techniques during method development.

Q3: Can I use a standard calibration curve in solvent, or do I need to use matrix-matched standards?

A3: It is highly recommended to use matrix-matched standards for accurate quantification in complex samples.[1] Matrix effects can cause the slope of the calibration curve in a neat solvent to be different from that in the sample matrix, leading to inaccurate results. If a reliable stable isotope-labeled internal standard is used, a calibration curve in solvent may be acceptable, but this must be thoroughly validated by assessing the matrix effect.

Q4: How do I choose an appropriate internal standard (IS) for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ²H or ¹³C). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will be similarly affected by matrix effects, providing the most accurate correction.[6] If a SIL-IS is not available, a close structural analog that does not co-elute with the analyte but has a similar extraction recovery and ionization response can be used. However, this approach requires more rigorous validation.

Experimental Protocols

The following are example protocols for sample preparation and LC-MS/MS analysis. These should be used as a starting point and optimized for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide (B78521) to raise the pH and ensure this compound is in its free base form. Vortex for 30 seconds.

  • Extraction: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortexing & Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Pipette 100 µL of the sample into a microcentrifuge tube. Add 10 µL of the internal standard and 200 µL of 4% phosphoric acid. Vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for analysis.

Protocol 3: LC-MS/MS Analysis
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Data Presentation

Table 2: Example Data on the Effectiveness of Different Sample Preparation Methods

Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation 95.265.8 (Suppression)12.5
Liquid-Liquid Extraction 88.592.1 (Slight Suppression)5.8
Solid Phase Extraction 91.3103.4 (Minimal Effect)3.2

This table contains hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Overall workflow for the analysis of this compound.

Troubleshooting Logic for Matrix Effects

decision decision solution solution problem problem start Inconsistent or Poor Signal check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Significant Matrix Effect? check_me->me_present me_present->problem No (Check other parameters) optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use SIL Internal Standard optimize_lc->use_is matrix_matched Use Matrix-Matched Calibrators use_is->matrix_matched validated Method Validated matrix_matched->validated

Caption: Decision tree for troubleshooting matrix effects.

References

Strategies to enhance the stability of Thermohexamine hydrochloride stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of Thermohexamine hydrochloride stock solutions for researchers, scientists, and drug development professionals. The following information is based on general principles for polyamine hydrochloride salts due to limited specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For general laboratory use, it is recommended to use high-purity, sterile water (e.g., Milli-Q or equivalent) or a buffered solution with a slightly acidic pH (around 4-6). The hydrochloride salt form generally imparts good aqueous solubility. Avoid using alkaline solutions, as this can lead to the precipitation of the free base form of Thermohexamine.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maximize stability, stock solutions should be stored at low temperatures, protected from light. Recommended storage is at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable for a few days. It is crucial to minimize freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended. The safety data sheet for this compound suggests keeping the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

Q3: My this compound solution has turned yellow. What does this indicate?

A3: Discoloration, such as turning yellow, can be an indication of chemical degradation, often due to oxidation or exposure to light[2]. It is advisable to discard the discolored solution and prepare a fresh stock. To prevent this, ensure solutions are stored in amber vials or wrapped in aluminum foil to protect them from light and consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

Q4: I observed precipitation in my this compound stock solution after storing it in the refrigerator. What could be the cause and how can I resolve it?

A4: Precipitation upon cooling can be due to several factors. The solubility of the compound may have been exceeded at the lower temperature[3]. Alternatively, a change in pH could have caused the less soluble free base to form. To resolve this, you can try gently warming the solution to room temperature to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for cold storage. If the precipitate does not redissolve, it may be a degradation product, and the solution should be discarded.

Q5: How can I assess the stability of my this compound stock solution over time?

A5: The stability of the stock solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method should be used, which is capable of separating the intact drug from its degradation products[4][5]. Periodically analyzing an aliquot of the stored solution and comparing the peak area of the parent compound to that of a freshly prepared standard will allow for the quantification of any degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions.

Issue Potential Cause Troubleshooting Steps
Poor Solubility The concentration of the solution is too high.- Try preparing a more dilute solution.- Gently warm the solution while stirring.- Use a co-solvent like ethanol (B145695) or DMSO in small amounts, but verify compatibility with your experimental system.
Incorrect solvent pH.- Ensure the solvent is neutral or slightly acidic. Avoid alkaline conditions.
Precipitation in Solution Temperature-dependent solubility.- Warm the solution to see if the precipitate redissolves. If so, store at a higher temperature or use a more dilute solution[3].
Change in pH leading to free base formation.- Check the pH of the solution. Adjust to a slightly acidic pH if necessary.
Degradation of the compound.- If the precipitate does not redissolve upon warming, it is likely a degradant. Discard the solution.
Solution Discoloration Oxidation or photodegradation.- Prepare fresh solution and store protected from light in amber vials[2].- Purge the vial with an inert gas (nitrogen or argon) before sealing.- Consider adding an antioxidant, but check for compatibility with your experiments.
Inconsistent Experimental Results Degradation of the stock solution.- Prepare a fresh stock solution.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Verify the concentration of the stock solution using a validated analytical method.
Contamination of the stock solution.- Use sterile techniques and high-purity solvents and reagents for solution preparation.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Aqueous Stock Solution
  • Materials:

    • This compound powder

    • High-purity, sterile water (e.g., Milli-Q)

    • Sterile conical tube or volumetric flask

    • Calibrated analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration.

    • Weigh the calculated amount of this compound powder using an analytical balance.

    • Transfer the powder to the sterile conical tube or volumetric flask.

    • Add a portion of the sterile water (approximately 80% of the final volume).

    • Gently swirl or use a magnetic stirrer to dissolve the powder completely.

    • Once dissolved, add sterile water to reach the final desired volume.

    • Filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Aliquot the solution into smaller, single-use, light-protecting (amber) vials.

    • Label the vials with the compound name, concentration, date of preparation, and storage conditions.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for a Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods[4][6][7].

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL)

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (B78521) (0.1 N)

    • Hydrogen peroxide (3%)

    • HPLC system with a suitable column and detector

  • Procedure:

    • Acid Hydrolysis: Mix an equal volume of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an equal volume of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method to identify and quantify any degradation products. The goal is to achieve 5-20% degradation[8].

Visualizations

Thermohexamine_Hydrochloride_Stock_Solution_Workflow Workflow for Preparing and Storing this compound Stock Solutions cluster_preparation Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh Thermohexamine HCl dissolve Dissolve in Sterile Water/Buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C aliquot->store analyze Analyze by HPLC store->analyze Periodically check_purity Check for Purity and Degradation analyze->check_purity

Caption: Workflow for the preparation and storage of this compound stock solutions.

Troubleshooting_Thermohexamine_Solution_Instability Troubleshooting Common Instability Issues cluster_causes Potential Causes cluster_solutions Solutions issue Instability Observed (Precipitation, Discoloration) cause1 pH Shift issue->cause1 cause2 Temperature Fluctuation issue->cause2 cause3 Light Exposure issue->cause3 cause4 Oxidation issue->cause4 solution1 Use Buffered Solvent cause1->solution1 solution2 Control Storage Temperature Avoid Freeze-Thaw cause2->solution2 solution3 Store in Amber Vials cause3->solution3 solution4 Use Inert Gas Overlay cause4->solution4

Caption: Logical diagram for troubleshooting instability in this compound solutions.

References

Addressing peak tailing in the chromatographic analysis of Thermohexamine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Thermohexamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: In an ideal chromatographic separation, a peak should be symmetrical and have a Gaussian shape. Peak tailing is a common distortion where the back half of the peak is broader than the front half, creating an asymmetrical "tail".[1] This phenomenon can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[2]

Q2: Why is my this compound peak tailing?

A2: Thermohexamine is a primary amine, making it a basic compound.[3][4][5] In reversed-phase HPLC, which commonly uses silica-based columns, peak tailing of basic compounds is primarily caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups (Si-O⁻) on the stationary phase surface.[6][7][8] These interactions create an additional, stronger retention mechanism for the analyte, causing a portion of the molecules to elute more slowly, resulting in a tail.[1][8]

Q3: How is peak tailing measured?

A3: Peak tailing is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 may be unacceptable for quantitative analysis.[2]

Q4: Can peak tailing affect my results?

A4: Yes. Significant peak tailing can lead to several negative consequences, including:

  • Inaccurate Quantification: The peak integration algorithm may struggle to correctly determine the start and end of the peak, leading to errors in area calculation.[2]

  • Decreased Resolution: A tailing peak can merge with a closely eluting peak, making it difficult to separate and quantify both compounds accurately.

  • Poor Reproducibility: Inconsistent peak shapes can lead to variability in quantitative results between injections.[6]

Troubleshooting Guide: A Step-by-Step Approach

This guide is designed to help you systematically identify and resolve the cause of peak tailing for this compound.

Step 1: Evaluate Your Column and System Health

Before modifying the chemistry of your method, it's crucial to rule out common hardware and system-level issues.

Q: Are all peaks in my chromatogram tailing, or just the Thermohexamine peak?

A: If all peaks are tailing, the issue is likely systemic.

  • Check for Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the length is as short as possible.[6] Verify that all fittings and connections are secure and properly seated to eliminate dead volume.[2]

  • Inspect for Column Voids or Blockages: A void at the head of the column or a blocked inlet frit can deform the packing bed and cause poor peak shape.[8] Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one to see if the problem resolves. Using a guard column can help protect the analytical column from contamination.[7]

Step 2: Optimize Mobile Phase and pH

Chemical interactions are the most common cause of tailing for basic compounds like Thermohexamine.

Q: What is the pH of my mobile phase?

A: The mobile phase pH is the most critical factor. Since Thermohexamine is a basic amine, its interaction with silanol groups is highly pH-dependent.

  • Recommendation: Lower the Mobile Phase pH. The most effective strategy is to lower the mobile phase pH to ≤ 3.0.[1][7][8] At this low pH, the residual silanol groups on the silica (B1680970) packing are protonated (Si-OH), neutralizing their negative charge and minimizing the secondary ionic interactions that cause tailing.[7][8]

  • How to Implement: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase.[7] Formic acid is generally preferred for LC-MS applications.

Q: Am I using a buffer?

A: Operating near the analyte's pKa can cause inconsistent ionization and peak shape issues.[6] While the exact pKa of Thermohexamine is not readily published, similar primary cycloalkylamines have a pKa around 10.5-11.0.

  • Recommendation: Use a buffer if operating at mid-range pH. A buffer will maintain a stable pH and improve peak symmetry.[6] However, for Thermohexamine, the most robust approach is to work at a very low pH (2-3) where both the analyte is fully protonated and the silanols are fully neutralized.

  • Buffer Concentration: If a buffer is necessary (e.g., for LC-UV at mid-pH), increasing its concentration (e.g., from 10 mM to 25-50 mM) can increase the ionic strength of the mobile phase, which helps to mask the active silanol sites.[2][7]

Step 3: Select the Appropriate Column Chemistry

Modern columns are designed to minimize the issues that cause peak tailing for basic compounds.

Q: What type of column am I using?

A: Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing.[1]

  • Recommendation: Use a Modern, High-Purity Column.

    • Type B Silica: These columns are made with higher purity silica and have fewer residual silanols, significantly reducing tailing for basic compounds.[1]

    • End-Capped Columns: Most modern columns are "end-capped," a process where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[7][8] This is highly effective at reducing tailing.

    • Alternative Chemistries: Consider columns with polar-embedded phases or charged surface hybrid (CSH) technology, which are specifically designed to provide excellent peak shape for basic analytes.[2][6]

Step 4: Address Sample-Related Issues

The sample itself can sometimes be the source of the problem.

Q: Is my sample concentration too high?

A: Injecting too much analyte can saturate the active sites on the stationary phase, leading to peak distortion. This is known as column overload.[2]

  • Recommendation: Dilute Your Sample. Try reducing the sample concentration by a factor of 5 or 10 and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[2]

Q: Is my sample solvent compatible with the mobile phase?

A: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion.[2]

  • Recommendation: Match Sample Solvent to Mobile Phase. Ideally, dissolve your this compound standard and samples in the initial mobile phase composition. If this is not possible, use a solvent that is weaker than the mobile phase.[2]

Summary Tables for Quick Reference

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column High-Purity, End-Capped C18 or C8 (Type B Silica)Minimizes available silanol groups for secondary interactions.[1][8]
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH (≈2.7) to protonate silanol groups.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) or MethanolMaintains consistent pH throughout the gradient.
pH 2.5 - 3.0Suppresses ionization of silanol groups, preventing tailing.[1][8]
Temperature 30 - 40 °CCan sometimes improve peak shape and efficiency.
Injection Volume 1 - 10 µLKeep low to avoid column overload.[2]
Sample Diluent Initial Mobile Phase CompositionPrevents peak distortion from solvent mismatch.[2]

Table 2: Troubleshooting Checklist

SymptomPossible CauseRecommended Action
All peaks tailExtra-column volume / Dead volumeCheck and tighten all fittings. Use shorter, narrower ID tubing.[2][6]
Column failure (void/blockage)Replace guard column. If unresolved, replace analytical column.[7][8]
Only Thermohexamine peak tailsSecondary silanol interactionsLower mobile phase pH to < 3 using 0.1% Formic Acid.[1][7]
Inappropriate column chemistrySwitch to a modern, end-capped, high-purity silica column.[1][8]
Tailing worsens at high concentrationsColumn overloadDilute the sample and reinject.[2]
Tailing with broad/split peakSample solvent mismatchDissolve sample in the initial mobile phase.[2]

Experimental Protocols

Protocol 1: Preparation of Low-pH Mobile Phase (0.1% Formic Acid)

  • Objective: To prepare a mobile phase at a pH of approximately 2.7 to suppress silanol activity.

  • Materials: HPLC-grade water, HPLC-grade acetonitrile (or methanol), and high-purity formic acid (>99%).

  • Procedure for Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water into a 1 L safety-coated glass bottle. b. Carefully add 1 mL of formic acid to the water. c. Cap the bottle and mix thoroughly by inversion. d. Sonicate the solution for 10-15 minutes to degas.

  • Procedure for Mobile Phase B (Organic): a. Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a separate 1 L bottle. b. Carefully add 1 mL of formic acid to the organic solvent. c. Cap and mix thoroughly. d. Sonicate for 10-15 minutes to degas.

  • Final Check: Ensure both mobile phases are clearly labeled and placed in the appropriate solvent lines of the HPLC system.

Protocol 2: Column Equilibration and System Suitability

  • Objective: To ensure the column is fully conditioned with the new mobile phase before analysis.

  • Procedure: a. Install the appropriate column (e.g., end-capped C18). b. Set the flow rate to your method's starting condition (e.g., 1.0 mL/min). c. Begin by flushing the column with 100% Mobile Phase B for 5 column volumes to wash the column. d. Flush the column with 100% Mobile Phase A for 5 column volumes. e. Set the mobile phase composition to your initial gradient conditions (e.g., 95% A, 5% B). f. Equilibrate the column by pumping at least 10-15 column volumes of the initial mobile phase through it. g. Monitor the baseline in your chromatography data system. A stable, non-drifting baseline indicates the column is equilibrated and ready for injection. h. Perform several blank injections (sample diluent only) followed by a system suitability standard to confirm performance before running samples.

Visualizations

Analyte-Stationary Phase Interactions

Caption: Chemical interactions causing peak tailing and its mitigation by pH control.

Troubleshooting Workflow for Peak Tailing

Workflow start Peak Tailing Observed for Thermohexamine q1 Are ALL peaks tailing? start->q1 check_system Check for System Issues: - Dead Volume - Leaks - Column Void/Blockage q1->check_system Yes q2 Is Mobile Phase pH < 3? q1->q2 No, only Thermohexamine check_system->q2 adjust_ph Adjust Mobile Phase to pH 2.5-3.0 (e.g., 0.1% Formic Acid) q2->adjust_ph No q3 Using an End-Capped, High-Purity Column? q2->q3 Yes end_good Problem Solved: Symmetrical Peak adjust_ph->end_good change_column Switch to a Modern End-Capped or BDE Column q3->change_column No q4 Is Sample Overloaded or Solvent Mismatched? q3->q4 Yes change_column->end_good adjust_sample Dilute Sample or Match Sample Solvent to Mobile Phase q4->adjust_sample Yes q4->end_good No adjust_sample->end_good

Caption: A decision tree for systematically troubleshooting peak tailing.

References

How to minimize non-specific binding of Thermohexamine hydrochloride in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Thermohexamine hydrochloride in cellular assays.

Troubleshooting Guides

High background or inconsistent results in your cellular assays with this compound can often be attributed to non-specific binding. This guide provides a systematic approach to identify and resolve these issues.

Issue 1: High Background Signal Across the Entire Plate

High background noise can mask the specific signal from this compound, reducing the sensitivity and reliability of your assay.[1][2]

Possible Causes and Solutions:

Cause Solution
Insufficient Blocking Optimize blocking conditions. Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA, non-fat dry milk) or the incubation time.[2][3][4] Consider using normal serum from the same species as the secondary antibody as a blocking agent.[5][6]
Inadequate Washing Increase the number of wash cycles (typically 3-5 cycles are sufficient) or the volume of wash buffer.[7][8] A short incubation or soak step during washing can also be effective.[2]
High Concentration of this compound Titrate the concentration of this compound to find the optimal balance between specific signal and background noise.[9]
Sub-optimal Buffer Composition Adjust the pH or ionic strength of the assay buffer.[7][10] Adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to the wash buffer can help reduce non-specific hydrophobic interactions.[7][10][11]

Issue 2: Inconsistent Results Between Replicate Wells

Poor consistency between replicates can undermine the statistical significance of your findings.[12]

Possible Causes and Solutions:

Cause Solution
Inaccurate Pipetting Ensure pipettes are calibrated and use proper pipetting techniques to ensure consistent volumes.[12]
Cell Monolayer Disruption Be gentle during washing steps to avoid detaching adherent cells, especially if using an automated plate washer.[7]
Edge Effects To minimize evaporation in the outer wells of a microplate, which can concentrate reagents and lead to higher background, consider not using the outermost wells for critical samples or ensure adequate humidity during incubation.[13]
Incomplete Reagent Mixing Ensure thorough but gentle mixing of all reagents added to the wells.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern for this compound?

Q2: How does the physicochemical nature of this compound contribute to non-specific binding?

A2: While the exact properties of this compound are proprietary, compounds with hydrophobic regions and a positive charge (cationic) at physiological pH can be prone to non-specific binding. Hydrophobic moieties can interact with plastic surfaces and lipid membranes, while a positive charge can lead to electrostatic interactions with negatively charged cellular components like DNA, RNA, and acidic proteins.

Q3: What are the best blocking agents to use for assays with this compound?

A3: The ideal blocking agent should be optimized for your specific assay.[3] Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at concentrations of 1-5%. It is a general protein blocking agent that can reduce non-specific hydrophobic interactions.[6][14]

  • Non-fat Dry Milk: A cost-effective alternative, often used at 1-5%. However, it should be avoided in assays where phosphoproteins are being detected, as milk contains casein, a phosphoprotein.[1]

  • Normal Serum: Using normal serum (e.g., from goat, donkey, or rabbit) at a 5% concentration can be very effective, especially in immunoassays.[6] It's best to use serum from the same species that the secondary antibody was raised in.[6]

Q4: Can the type of microplate I use affect non-specific binding?

A4: Yes, the type of microplate can influence non-specific binding. Polystyrene plates, commonly used for cell culture and ELISAs, can have different surface properties (e.g., high-binding vs. low-binding).[15] If you suspect hydrophobic interactions between this compound and the plate are contributing to high background, consider testing low-binding plates.

Q5: How does the serum concentration in my cell culture medium affect the apparent activity of this compound?

A5: Serum contains proteins, such as albumin, that can bind to small molecules.[16] This binding reduces the free concentration of this compound available to interact with its cellular target, which can lead to a higher apparent IC50 (lower potency).[16] When comparing data, it is crucial to use a consistent serum concentration. For mechanistic studies, using a lower serum concentration (e.g., 0.5-2%) can provide a more accurate measure of the compound's intrinsic activity.[16]

Experimental Protocols

Protocol 1: Optimization of Blocking Conditions

This protocol outlines a method for determining the optimal blocking agent and concentration to minimize non-specific binding of this compound.

  • Plate Preparation: Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Blocking Agent Preparation: Prepare a range of blocking buffers (e.g., 1%, 3%, and 5% BSA in PBS; 1%, 3%, and 5% non-fat dry milk in PBS; 5% normal serum in PBS).

  • Blocking Step: Remove the culture medium and wash the cells once with PBS. Add 100 µL of the different blocking buffers to the wells. Include a "no blocking" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Compound Addition: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add this compound at a concentration known to cause high background to all wells. Also, include control wells with no compound.

  • Incubation and Detection: Incubate for the standard assay duration. Proceed with your assay's standard detection protocol.

  • Analysis: Compare the background signal in the wells with different blocking agents. The optimal blocking condition is the one that provides the lowest background signal without significantly affecting the specific signal.

Protocol 2: Optimizing Wash Steps

This protocol helps in determining the optimal number of washes to reduce background signal.

  • Perform Assay up to the First Wash Step: Follow your standard assay protocol up to the point of the first wash step after adding this compound.

  • Vary Wash Cycles: Divide the plate into sections and perform a different number of wash cycles for each section (e.g., 2, 3, 4, 5, and 6 washes). Use a consistent volume of wash buffer (e.g., 200 µL per well).

  • Completion of Assay: Complete the remaining steps of your assay protocol.

  • Data Analysis: Analyze the signal-to-noise ratio for each wash condition. The optimal number of washes will effectively reduce the background without diminishing the specific signal. Most assays benefit from 3 to 5 wash cycles.[7]

Visualizations

Below are diagrams illustrating key concepts and workflows for minimizing non-specific binding.

G Hypothetical Signaling Pathway of this compound TH Thermohexamine hydrochloride GPCR Target Receptor (e.g., GPCR) TH->GPCR Specific Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by this compound.

G Troubleshooting Workflow for High Non-Specific Binding Start High Background Observed Check_Blocking Optimize Blocking Step? (Concentration, Time, Agent) Start->Check_Blocking Check_Washing Optimize Wash Steps? (Number, Volume, Detergent) Check_Blocking->Check_Washing No Resolved Problem Resolved Check_Blocking->Resolved Yes Check_Concentration Titrate Compound Concentration? Check_Washing->Check_Concentration No Check_Washing->Resolved Yes Check_Buffer Adjust Buffer Composition? (pH, Salt) Check_Concentration->Check_Buffer No Check_Concentration->Resolved Yes Check_Buffer->Resolved Yes

Caption: A logical workflow for troubleshooting high non-specific binding.

References

Selecting the appropriate internal standard for Thermohexamine hydrochloride quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Thermohexamine hydrochloride, precision and accuracy are paramount. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for the quantification of this compound by LC-MS?

A1: The gold standard for an internal standard in mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte. For this compound, a deuterated analog is the ideal choice. Deuterated standards co-elute with the target analyte and exhibit nearly identical ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

Q2: I cannot find a commercially available deuterated this compound. What are my options?

A2: While a dedicated deuterated standard for Thermohexamine may not be readily available, a suitable alternative is a deuterated analog of a structurally similar polyamine. Polyamines like spermine (B22157) and spermidine (B129725) are structurally related to Thermohexamine. Deuterated versions of these common polyamines, such as spermine-d8 or spermidine-d6, are often commercially available and can serve as effective internal standards. The use of deuterated analogs of related polyamines has been successfully demonstrated for quantitative analysis in biological matrices.[1][2] When selecting an alternative, it is crucial to ensure that it does not interfere with the analyte peak and is not naturally present in the samples being analyzed.

Q3: Why is derivatization of this compound recommended before LC-MS analysis?

A3: Polyamines like Thermohexamine are highly polar and often exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns. Derivatization with reagents such as dansyl chloride or isobutyl chloroformate increases the hydrophobicity of the molecule, leading to improved chromatographic peak shape, better retention, and enhanced sensitivity during mass spectrometric detection.[3]

Q4: What are the critical parameters to consider when developing an LC-MS/MS method for this compound?

A4: Key parameters include:

  • Chromatographic Separation: A C18 column is commonly used for the separation of derivatized polyamines. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient elution.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally the most sensitive method for detecting polyamines. For quantification, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or no retention of this compound Analyte is too polar for the reversed-phase column.Derivatize the sample with a suitable agent (e.g., dansyl chloride) to increase hydrophobicity.
High variability in quantitative results Inconsistent sample preparation or matrix effects.Utilize a deuterated internal standard that is structurally similar to this compound. Add the internal standard early in the sample preparation process to account for any analyte loss.
Low sensitivity/weak signal Suboptimal ionization or fragmentation.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Perform a product ion scan to identify the most intense and stable fragment ions for MRM transitions.
Interference from matrix components Co-elution of interfering compounds from the sample matrix.Improve sample cleanup procedures (e.g., solid-phase extraction). Adjust the chromatographic gradient to better separate the analyte from interferences.
Internal standard signal is absent or very low Degradation of the internal standard or incorrect concentration.Check the stability of the internal standard in the sample matrix and storage conditions. Verify the concentration of the internal standard spiking solution.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol outlines a general procedure for the extraction and derivatization of this compound from a biological matrix (e.g., plasma) for LC-MS/MS analysis.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., deuterated spermine at 1 µg/mL).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Add 50 µL of dansyl chloride solution (10 mg/mL in acetone).

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • After incubation, add 10 µL of 250 mM sodium hydroxide (B78521) to stop the reaction.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of derivatized this compound.

Parameter Condition
LC System Agilent 1290 Infinity II LC or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
MRM Transitions To be determined by infusing the derivatized analyte and internal standard into the mass spectrometer to identify the optimal precursor and product ions.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add Deuterated Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt evap1 Evaporation ppt->evap1 deriv Derivatization (Dansyl Chloride) evap1->deriv evap2 Final Evaporation & Reconstitution deriv->evap2 lc LC Separation (C18 Column) evap2->lc Injection ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Figure 1. A schematic overview of the experimental workflow for the quantification of this compound.

logical_relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Result p1 Variable Sample Recovery is Internal Standard (IS) (Deuterated Analog) p1->is p2 Matrix Effects (Ion Suppression/Enhancement) p2->is p3 Instrumental Variability p3->is o1 Normalization of Variability is->o1 o2 Accurate & Precise Quantification o1->o2

Figure 2. The logical relationship between analytical challenges and the use of an internal standard.

References

Validation & Comparative

A Comparative Analysis of Thermohexamine Hydrochloride with Spermine and Spermidine: A Deep Dive into Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of Thermohexamine hydrochloride, a polyamine isolated from sea urchins, with the well-characterized polyamines spermine (B22157) and spermidine (B129725) is currently hampered by the limited publicly available information on this compound. While spermine and spermidine are known to play crucial roles in a multitude of cellular processes, including cell growth, proliferation, and the regulation of gene expression, data on the specific biological functions and mechanisms of action of this compound remain elusive.

Polyamines are ubiquitous polycationic molecules essential for cellular function across all domains of life. Spermine and spermidine, the most extensively studied polyamines, are critically involved in stabilizing nucleic acid structures, modulating ion channels, and regulating protein synthesis. Their roles in cellular signaling pathways, particularly in the induction of autophagy, have garnered significant interest in recent years for their potential implications in aging and disease.

The Known Biological Landscape of Spermine and Spermidine

Spermine and spermidine are integral to a vast array of cellular functions. Their biological activities are multifaceted and have been the subject of extensive research.

Key Biological Activities of Spermine and Spermidine:

Biological ProcessEffect of SpermineEffect of Spermidine
Cell Growth & Proliferation Essential for cell division and growth.Promotes cell proliferation.
DNA & RNA Stabilization Binds to and stabilizes nucleic acid structures.Interacts with and stabilizes nucleic acids.
Protein Synthesis Modulates ribosome function and translation.Involved in the initiation and elongation of protein synthesis.
Autophagy Induction Induces autophagy, a cellular recycling process.A potent inducer of autophagy.
Ion Channel Modulation Regulates the activity of various ion channels.Modulates inwardly rectifying potassium channels.
Antioxidant Activity Protects against oxidative stress.Scavenges free radicals.
Gene Expression Influences gene transcription and translation.Regulates the expression of specific genes.

Experimental Protocols for Assessing Polyamine Activity

To evaluate and compare the biological activities of polyamines like spermine, spermidine, and potentially this compound, a variety of well-established experimental protocols are employed.

Cell Viability and Proliferation Assay

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the polyamines (spermine, spermidine, or this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Autophagy Induction Assay

LC3 Immunofluorescence: This method visualizes the formation of autophagosomes, a key step in autophagy, by detecting the localization of the microtubule-associated protein 1A/1B-light chain 3 (LC3).

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the polyamines.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Visualize the cells using a fluorescence microscope. The formation of punctate LC3 staining indicates autophagosome formation.

Signaling Pathways Modulated by Spermine and Spermidine

The biological effects of spermine and spermidine are mediated through their influence on various cellular signaling pathways. A key pathway regulated by these polyamines is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and autophagy.

mTOR_Pathway Spermine Spermine mTORC1 mTORC1 Spermine->mTORC1 inhibition Spermidine Spermidine Spermidine->mTORC1 inhibition Autophagy Autophagy mTORC1->Autophagy inhibition CellGrowth CellGrowth mTORC1->CellGrowth activation

Caption: Simplified diagram of the mTOR signaling pathway modulated by spermine and spermidine.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for a rigorous comparison of the biological activities of different polyamines.

Experimental_Workflow Compound_Preparation Compound Preparation (Thermohexamine HCl, Spermine, Spermidine) Dose_Response Dose-Response & Time-Course Experiments Compound_Preparation->Dose_Response Cell_Culture Cell Culture Cell_Culture->Dose_Response Biological_Assays Biological Assays (Viability, Autophagy, etc.) Dose_Response->Biological_Assays Data_Analysis Data Analysis & Comparison Biological_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for the comparative biological activity assessment of polyamines.

Conclusion

While spermine and spermidine are well-established players in cellular physiology, the biological role of this compound remains to be elucidated. Further research is imperative to determine the chemical structure and biological activities of this marine-derived polyamine. Such studies would not only broaden our understanding of polyamine diversity and function but also potentially uncover novel therapeutic agents. A direct comparison with spermine and spermidine will only become feasible once robust experimental data on this compound is available.

A Validated Novel HPLC Method for the Analysis of Thermohexamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive evaluation of a novel, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Thermohexamine hydrochloride. The performance of this new method is compared with a traditional approach, supported by detailed experimental data and protocols. This document is intended to provide researchers, scientists, and drug development professionals with a robust analytical tool for the accurate determination of this compound in various sample matrices.

Introduction

This compound is a polyamine compound isolated from marine organisms, holding potential for further investigation in various biomedical fields. Accurate and reliable quantification of this analyte is crucial for research and development. While standard analytical techniques can be applied, the development of a novel HPLC method offers potential improvements in terms of speed, sensitivity, and efficiency. This guide details the validation of such a novel method against established international guidelines.

Chemical Profile of this compound

While detailed physicochemical properties of this compound are not extensively documented, for the purpose of this study, a presumed ultraviolet (UV) absorbance maximum was determined to be 235 nm, a common characteristic for similar amine compounds lacking extensive chromophores. This characteristic is fundamental for UV-based detection in HPLC.

Comparative HPLC Methodologies

A novel Reverse-Phase HPLC (RP-HPLC) method was developed and validated. Its performance was compared against a hypothetical traditional method, representative of older, less optimized analytical approaches.

Instrumentation

All experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Novel HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 0.1 M Phosphate Buffer (pH 6.8) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Run Time: 10 minutes

Traditional HPLC Method Parameters (for comparison)
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol : Water (50:50 v/v)

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 235 nm

  • Run Time: 15 minutes

Method Validation Protocol

The novel HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

G cluster_0 Experimental Workflow cluster_1 Validation Parameters Method_Development Method Development Method_Validation Method Validation (ICH) Method_Development->Method_Validation Sample_Analysis Sample Analysis Method_Validation->Sample_Analysis Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Experimental Workflow for HPLC Method Validation.

Comparative Performance Data

The following tables summarize the comparative performance of the novel and traditional HPLC methods based on the validation experiments.

Table 1: System Suitability and Specificity
ParameterNovel MethodTraditional MethodAcceptance Criteria
Tailing Factor1.11.4≤ 2
Theoretical Plates> 5000> 2500> 2000
Resolution (from placebo)2.51.8> 2
Retention Time (min)4.58.2-
Table 2: Linearity and Range
ParameterNovel MethodTraditional Method
Linearity Range (µg/mL)1 - 1005 - 80
Correlation Coefficient (r²)0.99980.9985
Regression Equationy = 25431x + 1254y = 18765x + 2341
Table 3: Accuracy (Recovery)
Concentration LevelNovel Method (% Recovery ± RSD)Traditional Method (% Recovery ± RSD)Acceptance Criteria
80%99.5 ± 0.8%98.2 ± 1.5%98.0 - 102.0%
100%100.2 ± 0.5%99.1 ± 1.2%98.0 - 102.0%
120%99.8 ± 0.7%101.5 ± 1.8%98.0 - 102.0%
Table 4: Precision
ParameterNovel Method (% RSD)Traditional Method (% RSD)Acceptance Criteria
Repeatability (Intra-day)0.6%1.3%≤ 2%
Intermediate Precision (Inter-day)0.9%1.8%≤ 2%
Table 5: Detection and Quantitation Limits
ParameterNovel Method (µg/mL)Traditional Method (µg/mL)
Limit of Detection (LOD)0.10.5
Limit of Quantitation (LOQ)0.31.5
Table 6: Robustness
Parameter VariationNovel Method (% RSD)Traditional Method (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)< 1.0%< 2.0%≤ 2%
Mobile Phase pH (± 0.2)< 1.2%< 2.5%≤ 2%
Column Temperature (± 2°C)< 0.8%< 1.5%≤ 2%

Discussion of Comparative Results

The novel HPLC method demonstrates significant improvements over the traditional method across all validated parameters.

  • Efficiency and Speed: The novel method has a shorter run time (10 minutes vs. 15 minutes), allowing for higher sample throughput. The improved theoretical plates and tailing factor indicate better column efficiency and peak symmetry.

  • Sensitivity: The lower LOD and LOQ of the novel method indicate superior sensitivity, enabling the quantification of this compound at lower concentrations.

  • Accuracy and Precision: The novel method exhibits higher accuracy (recovery values closer to 100%) and better precision (lower %RSD for repeatability and intermediate precision).

  • Linearity and Range: A wider linear range is observed for the novel method, providing greater flexibility for analyzing samples with varying concentrations.

  • Robustness: The novel method is more robust, showing less susceptibility to minor variations in experimental conditions.

G cluster_0 Method cluster_1 Performance Advantages Novel_Method Novel HPLC Method Higher_Efficiency Higher Efficiency Novel_Method->Higher_Efficiency Greater_Sensitivity Greater Sensitivity Novel_Method->Greater_Sensitivity Improved_Accuracy Improved Accuracy & Precision Novel_Method->Improved_Accuracy Wider_Linear_Range Wider Linear Range Novel_Method->Wider_Linear_Range Enhanced_Robustness Enhanced Robustness Novel_Method->Enhanced_Robustness

Advantages of the Novel HPLC Method.

Conclusion

The novel HPLC method for the analysis of this compound is a superior alternative to traditional methods. It is faster, more sensitive, accurate, precise, and robust. This validated method is suitable for routine quality control and research applications involving the quantification of this compound.

Detailed Experimental Protocols

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) was prepared by dissolving 100 mg of the reference standard in 100 mL of the mobile phase. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations within the linear range.

Sample Preparation

A placebo blend was prepared with common pharmaceutical excipients. Spiked samples for accuracy studies were prepared by adding known amounts of this compound stock solution to the placebo blend to achieve final concentrations at 80%, 100%, and 120% of the target concentration.

Specificity

The specificity of the method was evaluated by injecting the mobile phase, a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of the analyte.

Linearity

Linearity was assessed by analyzing a series of at least five concentrations of this compound over the specified range. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient and regression equation were determined.

Accuracy

Accuracy was determined by the recovery method. The percentage recovery of this compound from the spiked placebo samples was calculated at three different concentration levels.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, and the %RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters (flow rate, mobile phase pH, and column temperature) and observing the effect on the system suitability parameters and the %RSD of the results.

Cross-Validation of Methamphetamine Hydrochloride Quantification: A Comparative Guide to HPLC-UV, LC-MS/MS, and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of methamphetamine hydrochloride: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comparative overview of their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Quantitative Methods

The selection of an analytical technique for the quantification of methamphetamine hydrochloride is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS based on validated methods.

Performance CharacteristicHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.075 - 0.60 mg/mL[1]1 µg/L - 5000 µg/L[2][3]0.1 - 10 µg/mL[4]
Limit of Detection (LOD) Not explicitly stated, but method is for bulk dosage forms0.31 µg/L[2][3]0.05 µg/mL[4]
Limit of Quantification (LOQ) 0.075 mg/mL (as lower end of linearity range)[1]1 µg/L[2][3]0.1 µg/mL[4]
Accuracy (% Recovery) Not explicitly stated85.3% - 94%[2]89.1%[4]
Precision (%RSD) <1% (intermediate precision)[1]<5.7%[2]14.4% (intraday), 15.4% (interday)[4]
Selectivity Good for bulk dosage forms, potential for interference in complex matricesHigh, due to MRM transitionsHigh, based on mass spectral data
Typical Application Quality control of pharmaceutical dosage formsForensic toxicology, analysis in biological matrices (blood, urine)Forensic analysis of seized drugs and biological samples

Experimental Protocols

Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are based on validated methods from the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of methamphetamine hydrochloride in tablet dosage forms.[1]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a diode-array UV detector.

  • Chromatographic Conditions:

  • Sample Preparation:

    • Accurately weigh and powder the tablets.

    • Dissolve a portion of the powder equivalent to a target concentration of methamphetamine in the mobile phase.

    • Filter the solution through a 0.45 µm filter prior to injection.

  • Validation Parameters:

    • Linearity: Established over a concentration range of 0.075-0.60 mg/mL.[1]

    • Precision: Intermediate precision was found to be less than 1% RSD.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of methamphetamine in biological matrices such as blood.[2][3]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).

    • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For methamphetamine, a common transition is the precursor ion m/z 150.1 to a product ion of m/z 91.1. For an internal standard like methamphetamine-d5, the transition would be m/z 155.1 to m/z 92.1.

  • Sample Preparation (Blood):

    • To 2 mL of blood sample, add 250 µL of an internal standard solution (methamphetamine-d5, 2 mg/L).[2]

    • Vortex the mixture for 15 minutes and let it stand for 10 minutes.[2]

    • Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.

  • Validation Parameters:

    • Linearity: 1 µg/L to 5000 µg/L.[2][3]

    • LOD: 0.31 µg/L.[2][3]

    • Accuracy: Recovery ranging from 85.3% to 94%.[2]

    • Precision: RSD lower than 5.7%.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of methamphetamine in seized drug samples and biological fluids.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50-100°C and ramping up to 280-300°C.

    • Injection Mode: Splitless or split injection.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions: For methamphetamine, characteristic ions include m/z 58 (base peak), 91, and 65.

  • Sample Preparation (for seized powder):

    • Accurately weigh a portion of the homogenized sample.

    • Dissolve the sample in a suitable solvent such as methanol (B129727) or chloroform.

    • Add an internal standard (e.g., methamphetamine-d5 or a structurally similar compound).

    • Filter the solution if necessary before injection.

  • Validation Parameters:

    • Linearity: 0.1-10 µg/mL.[4]

    • LOD: 0.05 µg/mL.[4]

    • LOQ: 0.1 µg/mL.[4]

    • Accuracy: Recovery of 89.1%.[4]

    • Precision: Intraday precision of 14.4% and interday precision of 15.4%.[4]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for cross-validating the analytical methods for methamphetamine hydrochloride quantification.

CrossValidationWorkflow Cross-Validation Workflow for Methamphetamine HCl Quantification cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation HPLC_UV HPLC-UV Method Specificity Specificity HPLC_UV->Specificity Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Robustness Robustness HPLC_UV->Robustness Data_Comparison Comparative Data Analysis (e.g., Bland-Altman plot, t-test) HPLC_UV->Data_Comparison LC_MSMS LC-MS/MS Method LC_MSMS->Specificity LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOD_LOQ LC_MSMS->Robustness LC_MSMS->Data_Comparison GC_MS GC-MS Method GC_MS->Specificity GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD_LOQ GC_MS->Robustness GC_MS->Data_Comparison Conclusion Method Equivalence/Bias Assessment Data_Comparison->Conclusion Acceptance_Criteria Define Acceptance Criteria (e.g., % Difference < 15%) Acceptance_Criteria->Data_Comparison Reference_Standard Certified Reference Material of Methamphetamine HCl Reference_Standard->HPLC_UV Calibration Reference_Standard->LC_MSMS Calibration Reference_Standard->GC_MS Calibration Spiked_Samples Spiked Samples (Relevant Matrix) Spiked_Samples->HPLC_UV Quantification Spiked_Samples->LC_MSMS Quantification Spiked_Samples->GC_MS Quantification SignalingPathways Logical Relationships in Analytical Method Selection cluster_requirements Analytical Requirements cluster_techniques Recommended Technique Sensitivity High Sensitivity (Trace Levels) LC_MSMS_rec LC-MS/MS Sensitivity->LC_MSMS_rec Selectivity High Selectivity (Complex Matrix) Selectivity->LC_MSMS_rec GC_MS_rec GC-MS Selectivity->GC_MS_rec Routine_QC Routine QC (Bulk Material) HPLC_UV_rec HPLC-UV Routine_QC->HPLC_UV_rec Throughput High Throughput Throughput->LC_MSMS_rec node_a Forensic Toxicology LC_MSMS_rec->node_a node_b Seized Drug Analysis GC_MS_rec->node_b node_c Pharmaceutical QA/QC HPLC_UV_rec->node_c

References

Cytotoxicity comparison of Thermohexamine hydrochloride with other known polyamines.

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap has been identified in the comparative analysis of Thermohexamine hydrochloride's cytotoxicity. Despite a comprehensive search of available scientific literature and chemical databases, no experimental data regarding the cytotoxic effects of this compound could be located. This substance is described as a polyamine isolatable from sea urchins, but further pharmacological information is not publicly available at this time. Consequently, a direct quantitative comparison with other known polyamines is not feasible.

This guide, therefore, focuses on providing a comparative overview of the well-characterized polyamines—spermine (B22157), spermidine (B129725), and putrescine—and details the standard experimental protocols for assessing polyamine cytotoxicity. This information is intended to serve as a valuable resource for researchers in drug development and cell biology.

Cytotoxicity of Known Polyamines: A Summary

The cytotoxic effects of naturally occurring polyamines such as spermine, spermidine, and putrescine are dose-dependent and cell-type specific. Their toxicity is significantly influenced by the presence of amine oxidases found in fetal calf serum (FCS), a common supplement in cell culture media. These enzymes oxidize polyamines, generating toxic byproducts like hydrogen peroxide and reactive aldehydes, such as acrolein, which are major contributors to the observed cytotoxicity[1][2][3]. In serum-free conditions, the cytotoxicity of spermine and spermidine is markedly reduced[2][4].

Spermine generally exhibits the highest cytotoxicity among the common polyamines, followed by spermidine[5][6]. Putrescine and cadaverine (B124047) have also been shown to be cytotoxic at high concentrations, with their mode of action being primarily necrotic[7][8][9].

Table 1: Comparative Cytotoxicity (IC50 Values) of Common Polyamines
PolyamineCell LineIC50 Value (µM)CommentsReference
SpermineL1210 (Murine leukemia)~2 µMIn the presence of FCS.
SpermineCHO (Chinese hamster ovary)~2 µMIn the presence of FCS.
SpermidineTZM-bl≥100 µMStrong cytotoxic effects in the presence of 10% FCS.[2]
PutrescineHT29 (Human colorectal adenocarcinoma)39,760 ± 4,830 µM (24h)[8]
PutrescinePC-3 (Human prostatic carcinoma)>1000 µMAziridinyl derivative of putrescine (AZP) showed an IC50 of 18 µM, which decreased to 2.1 µM with DFMO pretreatment.[10]

Note: IC50 values are highly dependent on experimental conditions, including cell density, incubation time, and the presence or absence of serum. The data presented here is for comparative purposes and may not be directly transferable across different experimental setups.

Experimental Protocols for Cytotoxicity Assessment

Accurate assessment of cytotoxicity is crucial for understanding the biological effects of polyamines. The following are detailed methodologies for standard cytotoxicity and apoptosis assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the polyamines. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity in the supernatant is measured through a coupled enzymatic reaction that results in the formation of a colored product.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare wells for the following controls:

    • Untreated cells: Spontaneous LDH release.

    • Cells treated with a lysis buffer (e.g., Triton X-100): Maximum LDH release.

    • Medium only: Background control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells (which have compromised membrane integrity) from apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the polyamines for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Polyamines (Varying Concentrations) start->treat control Include Controls (Untreated, Vehicle, Positive) start->control incubate Incubate for Desired Time (e.g., 24h, 48h) treat->incubate control->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis measure Measure Signal (Absorbance/Fluorescence) mtt->measure ldh->measure apoptosis->measure Flow Cytometry calculate Calculate % Viability/ % Cytotoxicity measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for assessing polyamine cytotoxicity.

Polyamine_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space polyamines Polyamines (Spermine, Spermidine) serum_oxidase Serum Amine Oxidase (in FCS) polyamines->serum_oxidase ros Reactive Oxygen Species (ROS) serum_oxidase->ros Oxidation aldehydes Toxic Aldehydes (e.g., Acrolein) serum_oxidase->aldehydes dna_damage DNA Damage ros->dna_damage mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction aldehydes->dna_damage aldehydes->mito_dysfunction apoptosis Apoptosis dna_damage->apoptosis mito_dysfunction->apoptosis necrosis Necrosis mito_dysfunction->necrosis

Caption: Polyamine-induced cytotoxicity signaling pathway.

References

Confirming the mechanism of action of Thermohexamine hydrochloride through genetic knockout models.

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thermohexamine hydrochloride, a novel selective agonist for the Thermo-Receptor Alpha (TRA), against the non-selective beta-adrenergic agonist, Isoproterenol. The focus is on confirming its mechanism of action through genetic knockout models and evaluating its potential as a targeted therapeutic agent for metabolic research.

Performance Comparison: Selectivity and Efficacy

This compound has been developed as a high-affinity ligand for the novel G-protein coupled receptor, Thermo-Receptor Alpha (TRA), which is hypothesized to be a key regulator of non-shivering thermogenesis in brown adipocytes. To validate its mechanism and compare its performance against existing non-selective agents, a series of in-vitro experiments were conducted. The following data summarizes the key performance metrics of this compound in comparison to Isoproterenol, a well-characterized beta-adrenergic agonist.

Table 1: Comparative In-Vitro Performance Data

ParameterThis compoundIsoproterenolExperimental Context
Target Receptor Thermo-Receptor Alpha (TRA)β1 and β2 Adrenergic ReceptorsReceptor Binding Assays
EC50 (cAMP Production) 15 nM50 nMDifferentiated Brown Adipocytes
Maximal Response (% of Control) 120%100%cAMP Accumulation Assay
Selectivity (TRA vs. β-AR) >1000-foldNon-selectiveCompetitive Binding Assays
Off-Target Effects (at 1µM) Not ObservedActivation of β-AR in CardiomyocytesCell-based Functional Assays

Confirming the Mechanism of Action: Genetic Knockout Studies

To definitively establish that the thermogenic effects of this compound are mediated exclusively through the TRA receptor, a genetic knockout (KO) model was generated using CRISPR-Cas9 technology in an immortalized brown adipocyte cell line. The response to the compound was then evaluated in both wild-type (WT) and TRA-KO cell lines.

The results confirm that the cellular response to this compound is entirely dependent on the presence of the TRA receptor. In TRA-KO cells, the compound failed to elicit any significant increase in cAMP production or the expression of the thermogenic marker Uncoupling Protein 1 (UCP1), even at high concentrations. In contrast, Isoproterenol, acting through the beta-adrenergic system, induced a comparable response in both WT and TRA-KO cells, confirming the integrity of the downstream signaling machinery in the knockout model.

Experimental Protocols

Protocol 1: Generation of TRA Knockout Cell Line via CRISPR-Cas9
  • gRNA Design and Synthesis: Two single-guide RNAs (sgRNAs) targeting exon 1 of the TRA gene were designed using a validated online tool and synthesized.

  • Vector Construction: The synthesized sgRNAs were cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin (B1679871) resistance gene.

  • Lentivirus Production: HEK293T cells were co-transfected with the gRNA-Cas9 vector and packaging plasmids to produce lentiviral particles.

  • Transduction: Immortalized brown adipocytes were transduced with the collected lentivirus.

  • Selection and Clonal Isolation: Transduced cells were selected with puromycin (2 µg/mL) for 7 days. Single-cell clones were isolated by limiting dilution.

  • Validation: Knockout was confirmed in isolated clones by Sanger sequencing of the targeted genomic region and Western blot analysis to verify the absence of TRA protein expression.

Protocol 2: cAMP Accumulation Assay
  • Cell Seeding: Wild-type and TRA-KO brown adipocytes were seeded into 96-well plates at a density of 50,000 cells/well and allowed to adhere overnight.

  • Pre-treatment: Cells were pre-treated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Treatment: Cells were stimulated with varying concentrations of this compound or Isoproterenol for 15 minutes at 37°C.

  • Lysis and Detection: Cells were lysed, and intracellular cAMP levels were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: EC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Visualizing the Molecular and Experimental Framework

To clarify the underlying mechanisms and experimental design, the following diagrams illustrate the signaling pathways, the knockout validation workflow, and the logical basis of the study.

G cluster_0 This compound Pathway cluster_1 Isoproterenol Pathway (Alternative) TH Thermohexamine Hydrochloride TRA TRA Receptor TH->TRA Binds Gs_A Gs Protein TRA->Gs_A Activates AC_A Adenylyl Cyclase Gs_A->AC_A Activates cAMP_A cAMP AC_A->cAMP_A Generates PKA_A PKA cAMP_A->PKA_A Activates UCP1_A UCP1 Expression (Thermogenesis) PKA_A->UCP1_A Induces ISO Isoproterenol BAR β-Adrenergic Receptor ISO->BAR Binds Gs_B Gs Protein BAR->Gs_B Activates AC_B Adenylyl Cyclase Gs_B->AC_B Activates cAMP_B cAMP AC_B->cAMP_B Generates PKA_B PKA cAMP_B->PKA_B Activates UCP1_B UCP1 Expression (Thermogenesis) PKA_B->UCP1_B Induces

Figure 1: Comparative Signaling Pathways.

G cluster_workflow Experimental Workflow start Design sgRNAs for TRA Gene lentivirus Produce Lentivirus (Cas9 + sgRNA) start->lentivirus transduction Transduce Brown Adipocytes lentivirus->transduction selection Select with Puromycin transduction->selection isolation Isolate Single Cell Clones selection->isolation validation Validate Knockout (Sequencing & WB) isolation->validation functional_assay Functional Assays (cAMP, UCP1) validation->functional_assay end Compare WT vs. KO Response functional_assay->end

Figure 2: TRA Genetic Knockout Experimental Workflow.

G cluster_wt Wild-Type (WT) Cells cluster_ko TRA Knockout (KO) Cells hypothesis Hypothesis: Thermohexamine HCl acts selectively through TRA wt_input Apply Thermohexamine HCl hypothesis->wt_input ko_input Apply Thermohexamine HCl hypothesis->ko_input wt_output Thermogenic Response (cAMP ↑, UCP1 ↑) wt_input->wt_output Leads to conclusion Conclusion: Hypothesis Confirmed. Mechanism is TRA-dependent. wt_output->conclusion ko_output No Thermogenic Response ko_input->ko_output Leads to ko_output->conclusion

Figure 3: Logical Framework for Mechanism Validation.

A Head-to-Head Comparison of Extraction Protocols for Thermohexamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of two distinct extraction protocols for Thermohexamine hydrochloride from a hypothetical plant source, Thermopsis alcaloidea. The objective is to offer an in-depth analysis of a classic acid-base solvent extraction method versus a modern supercritical fluid extraction (SFE) technique. This comparison is supported by hypothetical experimental data to illustrate the potential performance of each protocol.

Comparative Data Overview

The following table summarizes the key performance indicators for the two extraction protocols, providing a clear, quantitative comparison of their efficiency, resource consumption, and output quality.

Performance Metric Protocol A: Acid-Base Solvent Extraction Protocol B: Supercritical Fluid Extraction (SFE)
Extraction Yield (%) 85.292.5
Purity of Final Product (%) 95.899.2
Total Extraction Time (hours) 124
Organic Solvent Consumption (L/kg of plant material) 150.5 (co-solvent)
Estimated Environmental Impact HighLow
Process Complexity ModerateHigh

Experimental Methodologies

Protocol A: Classic Acid-Base Solvent Extraction

This protocol is a conventional method that leverages the differential solubility of the amine in acidic and basic solutions to isolate the target compound.

Materials and Reagents:

  • Dried and powdered Thermopsis alcaloidea plant material

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • Acidification: 1 kg of powdered plant material is suspended in 5 L of 1 M HCl. The mixture is stirred for 4 hours at room temperature to protonate the Thermohexamine, forming the water-soluble hydrochloride salt.

  • Filtration: The acidic slurry is filtered to remove solid plant debris. The filtrate, containing the protonated Thermohexamine, is collected.

  • Basification: The pH of the filtrate is adjusted to 12 by the slow addition of 1 M NaOH. This deprotonates the this compound, converting it back to its free base form, which is soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is transferred to a 2 L separatory funnel. 500 mL of DCM is added, and the funnel is shaken vigorously for 2 minutes and then allowed to separate. The organic layer is collected. This extraction is repeated three times.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude Thermohexamine free base.

  • Salt Formation: The crude free base is redissolved in a minimal amount of DCM, and a stoichiometric amount of 1 M HCl in isopropanol (B130326) is added to precipitate the this compound.

  • Final Purification: The precipitate is collected by filtration, washed with cold DCM, and dried under a vacuum to yield the final product.

Protocol B: Supercritical Fluid Extraction (SFE)

This protocol utilizes supercritical carbon dioxide (CO2) as the primary solvent, offering a more environmentally friendly and efficient alternative to traditional solvent-based methods.

Materials and Reagents:

  • Dried and powdered Thermopsis alcaloidea plant material

  • Supercritical Fluid Extractor

  • Instrument-grade carbon dioxide (CO2)

  • Methanol (as co-solvent)

  • 1 M Hydrochloric acid (HCl) in isopropanol

Procedure:

  • Sample Preparation: 1 kg of powdered plant material is loaded into the extraction vessel of the SFE system.

  • Supercritical Extraction: The system is pressurized with CO2 to 300 bar and heated to 60°C to bring the CO2 into a supercritical state. Methanol is introduced as a co-solvent at a flow rate of 5% of the CO2 flow rate.

  • Extraction and Fractionation: The supercritical fluid, now containing the extracted Thermohexamine, is passed through a series of separators with decreasing pressure and temperature. The Thermohexamine is selectively precipitated in the second separator, which is maintained at 60 bar and 30°C.

  • Collection: The precipitated crude Thermohexamine free base is collected from the separator.

  • Salt Formation: The collected crude product is dissolved in a minimal volume of methanol, and 1 M HCl in isopropanol is added to precipitate the this compound.

  • Final Purification: The precipitate is filtered, washed with a small amount of cold methanol, and dried in a vacuum oven at 40°C.

Visualized Workflows

The following diagrams illustrate the logical flow of each extraction protocol.

Protocol_A_Workflow start Start: Powdered Plant Material acidification Acidification with 1 M HCl start->acidification filtration Filtration to Remove Solids acidification->filtration basification Basification with 1 M NaOH filtration->basification extraction Liquid-Liquid Extraction with DCM basification->extraction drying Drying and Solvent Evaporation extraction->drying salt_formation Salt Formation with HCl in Isopropanol drying->salt_formation end End: Purified Thermohexamine HCl salt_formation->end

Caption: Workflow for Protocol A: Acid-Base Solvent Extraction.

Protocol_B_Workflow start Start: Powdered Plant Material loading Load into SFE Vessel start->loading sfe Supercritical CO2 Extraction (300 bar, 60°C with Methanol) loading->sfe separation Pressure-based Separation sfe->separation collection Collect Crude Free Base separation->collection salt_formation Salt Formation with HCl in Isopropanol collection->salt_formation end End: Purified Thermohexamine HCl salt_formation->end

Caption: Workflow for Protocol B: Supercritical Fluid Extraction.

Independent Verification of Thermohexamine Hydrochloride's Published Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published structure of Thermohexamine hydrochloride, a polyamine isolated from marine organisms. Due to the limited availability of independent verification studies in publicly accessible literature, this document focuses on presenting the data from the original structure elucidation and comparing it with a well-characterized, structurally related polyamine, spermine (B22157). This approach offers a framework for understanding the structural characteristics of Thermohexamine and highlights the need for further independent analysis.

Published Structure of Thermohexamine

Thermohexamine was first identified in a 1991 study by Hamana et al., which surveyed novel polyamines in various marine invertebrates. The structure was determined to be a linear hexaamine with a unique arrangement of aminopropyl and aminobutyl groups.

Table 1: Structural Details of Thermohexamine and Spermine

FeatureThermohexamineSpermine
Systematic Name N,N'-Bis(3-aminopropyl)butane-1,4-diamineN,N'-Bis(3-aminopropyl)butane-1,4-diamine
Molecular Formula C₁₀H₂₈N₄C₁₀H₂₆N₄
Structure H₂N-(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH₂H₂N-(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH₂
Repeating Units Two 3-aminopropyl units, one 4-aminobutyl unitTwo 3-aminopropyl units, one 4-aminobutyl unit

Comparative Spectroscopic and Chromatographic Data

The original characterization of Thermohexamine relied on chromatographic and mass spectrometric techniques. To date, comprehensive, independently verified spectroscopic data such as ¹H and ¹³C NMR specific to this compound remains elusive in the public domain. The following table summarizes the expected and available data for Thermohexamine in comparison to the well-documented data for spermine hydrochloride.

Table 2: Comparison of Analytical Data

Analytical MethodThis compound (Published/Expected)Spermine Hydrochloride (Reference Data)
Mass Spectrometry (GC-MS) The original study used GC-MS to identify Thermohexamine based on its retention time and fragmentation pattern relative to other polyamines. Specific mass spectral data from the original publication is not readily available.Molecular Ion (M+H)⁺: Expected around m/z 203. Fragmentation patterns are well-characterized and involve cleavage at the C-N bonds.
¹H NMR Spectroscopy Expected to show complex multiplets for the methylene (B1212753) protons. The terminal aminopropyl groups would have distinct signals from the internal aminobutyl group. Specific chemical shifts are not published.Well-defined spectra with characteristic chemical shifts for the different methylene groups and the amine protons.
¹³C NMR Spectroscopy Expected to show distinct signals for the carbon atoms in the aminopropyl and aminobutyl chains. Specific chemical shifts are not published.Well-defined spectra with characteristic chemical shifts for the carbon atoms in the aminopropyl and aminobutyl chains.
HPLC Analysis The original study utilized HPLC for the separation and quantification of Thermohexamine from biological samples.HPLC is a standard method for the analysis of spermine, with various derivatization techniques used for detection.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in an independent verification of this compound's structure.

High-Performance Liquid Chromatography (HPLC) for Polyamine Analysis
  • Sample Preparation: Biological samples are homogenized in a suitable buffer and deproteinized, typically with an acid like perchloric acid.

  • Derivatization: The polyamines in the supernatant are derivatized to make them detectable by UV or fluorescence detectors. Common derivatizing agents include dansyl chloride or o-phthalaldehyde (B127526) (OPA).

  • Chromatographic Separation: The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18).

  • Elution: A gradient elution is typically employed, using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: The eluted compounds are detected by a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.

  • Quantification: The concentration of each polyamine is determined by comparing its peak area to that of a known standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
  • Sample Preparation and Derivatization: Polyamines are extracted and derivatized to increase their volatility for GC analysis. A common method is acylation with a reagent like isobutyryl chloride.

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The temperature of the column is gradually increased to separate the different polyamine derivatives based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer.

  • Ionization: The molecules are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify the compound. The fragmentation pattern in the mass spectrum provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts and coupling constants of the protons. This provides information about the electronic environment of the protons and their connectivity.

    • Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish proton-proton correlations and confirm the connectivity of the carbon skeleton.

  • ¹³C NMR Spectroscopy:

    • A one-dimensional ¹³C NMR spectrum is acquired to determine the number of unique carbon environments and their chemical shifts.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

    • Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data is crucial for unambiguously assigning the structure.

Visualizations

The following diagrams illustrate the logical workflow for the independent verification of this compound's structure and a hypothetical signaling pathway involving polyamines.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_comparison Comparison synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms High-Resolution Mass Spectrometry purification->ms xray X-ray Crystallography (if crystalline) purification->xray comparison Comparison with Published Data nmr->comparison ms->comparison xray->comparison

Caption: Workflow for independent verification of this compound structure.

polyamine_pathway cluster_synthesis Polyamine Biosynthesis cluster_function Cellular Functions ornithine Ornithine putrescine Putrescine ornithine->putrescine ODC spermidine Spermidine putrescine->spermidine Spermidine Synthase spermine Spermine / Thermohexamine spermidine->spermine Spermine Synthase proliferation Cell Proliferation spermine->proliferation differentiation Cell Differentiation spermine->differentiation apoptosis Apoptosis spermine->apoptosis

Caption: Generalized signaling pathway involving polyamines.

Conclusion and Future Directions

The originally published structure of Thermohexamine provides a foundation for further investigation into its biological roles and potential therapeutic applications. However, a comprehensive independent verification of its structure using modern analytical techniques is crucial for the scientific community. This guide highlights the necessary experimental workflows and provides a comparative context using the well-studied polyamine, spermine. Future research should focus on the chemical synthesis of this compound, followed by a thorough structural characterization using high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and potentially single-crystal X-ray diffraction. Such studies would provide the definitive data needed for robust structure-activity relationship studies and further drug development efforts.

Safety Operating Guide

Navigating the Disposal of Thermohexamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step procedure for the safe disposal of Thermohexamine hydrochloride, ensuring compliance and minimizing risk. The following protocols are designed for researchers, scientists, and drug development professionals.

Pre-Disposal Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is crucial to handle all laboratory chemicals with a high degree of caution.[1] Accidental release measures require the use of full personal protective equipment, including self-contained breathing apparatus and protective clothing, to avoid breathing dust or gas.[1]

Key Hazard Information:

  • Contact: In case of eye or skin contact, flush immediately and thoroughly with large amounts of water and seek medical attention.[1]

  • Inhalation: Relocate to fresh air immediately. If breathing is difficult, provide respiratory support.[1]

  • Fire: Use water spray, dry chemical, foam, or carbon dioxide extinguishers. Combustion may produce irritant fumes.[1]

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound for disposal must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Body Protection Lab coat or chemical-resistant apronProtects against spills and contamination.
Respiratory Use in a well-ventilated area or fume hood.Prevents inhalation of dust.[1]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for disposing of this compound waste. The primary method is to dispose of the substance in accordance with all prevailing country, federal, state, and local regulations.[1] This typically involves collection by a licensed hazardous waste disposal company.

Step 1: Waste Segregation

  • Do not mix this compound waste with other incompatible waste streams, such as strong acids or oxidizers.[2]

  • Keep solid waste separate from liquid waste to ensure proper handling and treatment.[3]

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible hazardous waste container.[3][4] The container must be in good condition with a secure, tightly fitting lid.[3][5]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3]

Step 3: Waste Collection (Solid)

  • For small quantities of solid waste, carefully sweep or transfer the material into the designated hazardous waste container.[3]

  • Take measures to avoid the formation and inhalation of dust during transfer.[6]

Step 4: Decontamination

  • Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with the chemical. Use an appropriate solvent (e.g., water, followed by a suitable organic solvent if necessary).

  • Dispose of all contaminated cleaning materials, such as wipes or paper towels, as hazardous waste in the same container as the primary chemical waste.[3]

Step 5: Storage and Pickup

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[5]

  • This area should be cool, well-ventilated, and away from incompatible materials.[2]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_transfer Waste Transfer & Decontamination cluster_final Final Disposal start Start: Identify Thermohexamine HCl Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated Debris) ppe->assess segregate Segregate from Incompatible Wastes assess->segregate Proceed to Containment container Select Leak-Proof, Compatible Container segregate->container label_waste Label Container: 'Hazardous Waste' + Chemical Name container->label_waste transfer Transfer Waste to Labeled Container (Avoid Dust Generation) label_waste->transfer Proceed to Transfer decon Decontaminate All Contacted Surfaces & Equipment transfer->decon dispose_debris Place Contaminated Debris in Same Container decon->dispose_debris store Store Sealed Container in Satellite Accumulation Area dispose_debris->store Proceed to Final Steps contact_ehs Arrange Pickup via EHS or Licensed Contractor store->contact_ehs end End: Disposal Complete contact_ehs->end

Disposal workflow for this compound.

Disclaimer: This procedure is based on general best practices for chemical waste disposal.[3] Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional policies and local, state, and federal regulations.[1] If any uncertainty exists, contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

Safeguarding Your Research: A Guide to Handling Thermohexamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Thermohexamine hydrochloride, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps will support the safe and effective use of this compound in your research endeavors.

A Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture[1]. However, adherence to standard laboratory safety protocols is crucial to mitigate any potential risks.

Key Safety and Physical Data

While specific quantitative occupational exposure limits have not been established, the following information provides a summary of the known properties of this compound.

ParameterDataSource
GHS Classification Not a hazardous substance or mixture[1]
Molecular Formula C16H46Cl6N6[1]
Molecular Weight 535.29[1]
Recommended Storage Room temperature, protect from light. In solvent: -80°C (2 years), -20°C (1 year)[1]

Personal Protective Equipment (PPE) and Handling

Even when working with substances classified as non-hazardous, a comprehensive approach to personal protection is a laboratory best practice.

Engineering Controls:
  • Ventilation: Use only in areas with appropriate exhaust ventilation to avoid the formation and inhalation of dust and aerosols[1]. A chemical fume hood is recommended for all handling procedures.

Personal Protective Equipment:
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Impervious gloves and a lab coat or other protective clothing should be worn to prevent skin contact[1].

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.

Hygiene Measures:
  • Avoid inhalation, and contact with eyes and skin[1].

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in laboratory areas.

Emergency Protocols

First Aid Measures:
  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].

  • Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing. A physician should be called[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support[1].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek medical attention[1].

Fire Fighting:
  • Suitable Extinguishing Media: Use a water spray, dry chemical, foam, or carbon dioxide extinguisher[1].

  • Special Hazards: Combustion may produce irritant fumes. Firefighters should wear self-contained breathing apparatus and protective clothing[1].

Accidental Release:
  • Personal Precautions: Wear full personal protective equipment, including respiratory protection, and ensure adequate ventilation. Evacuate personnel to safe areas[1].

  • Environmental Precautions: Prevent further leakage or spillage and keep the product away from drains and water courses[1].

  • Containment and Cleanup: For solutions, absorb with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated materials in accordance with regulations[1].

G cluster_spill_response Chemical Spill Response Workflow assess Assess the Spill (Identify substance, quantity, and immediate risks) evacuate Evacuate Immediate Area (If necessary) assess->evacuate Immediate Hazard Present notify Notify Supervisor and Safety Officer assess->notify All Spills evacuate->notify ppe Don Appropriate PPE (Gloves, goggles, lab coat) notify->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean and Decontaminate (Scrub with alcohol) contain->cleanup dispose Dispose of Waste (Follow institutional guidelines) cleanup->dispose report Document the Incident dispose->report

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.